H-Tz-PEG4-PFP
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F5N5O7/c28-20-21(29)23(31)25(24(32)22(20)30)44-19(38)6-9-41-11-13-43-15-14-42-12-10-40-8-1-7-33-27(39)18-4-2-17(3-5-18)26-36-34-16-35-37-26/h2-5,16H,1,6-15H2,(H,33,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIRMXIZHVPFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F5N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of H-Tz-PEG4-PFP, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug development. This molecule incorporates a terminal tetrazine moiety for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for efficient amine ligation, connected by a hydrophilic polyethylene glycol (PEG) spacer.
Chemical Structure and Physicochemical Properties
This compound is comprised of three key functional components: a 1,2,4,5-tetrazine ring (H-Tz), a tetraethylene glycol spacer (PEG4), and a pentafluorophenyl (PFP) ester. The "H" designation in H-Tz signifies a hydrogen atom on the tetrazine ring, distinguishing it from alkyl-substituted tetrazines. This structural feature influences its reactivity and stability.
Below is the proposed chemical structure of this compound:
Caption: Proposed chemical structure of this compound.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Source |
| Molecular Formula | C23H21F5N4O7 | Calculated based on proposed structure. |
| Molecular Weight | ~576.43 g/mol | Calculated based on proposed structure. |
| Appearance | Pink to red solid or oil | Based on the characteristic color of tetrazine-containing compounds.[1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[1] | The PEG4 linker enhances solubility in aqueous buffers.[1][2] |
| Storage Conditions | -20°C, desiccated, protected from light. | PFP esters are moisture-sensitive.[3] Tetrazines can be light-sensitive. |
| Reactivity | Tetrazine reacts with trans-cyclooctene (TCO).[4][5] | PFP ester reacts with primary and secondary amines.[3][6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the synthesis of the H-Tetrazine-PEG4-acid precursor followed by the activation of the carboxylic acid to a PFP ester.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of H-Tz-PEG4-acid
This protocol outlines a potential synthetic route to the key intermediate, H-Tz-PEG4-acid.
Step 1: Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine
-
To a solution of 4-cyanobenzaldehyde in a suitable organic solvent, add formamidine acetate and hydrazine hydrate.[7]
-
Stir the reaction mixture at room temperature for the time specified in the literature, typically several hours.
-
The intermediate dihydrotetrazine is then oxidized to the desired tetrazine using a mild oxidizing agent such as sodium nitrite in an acidic aqueous solution.[7]
-
Purify the resulting (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine by column chromatography.
Step 2: Coupling to PEG4 linker
-
Dissolve Fmoc-NH-PEG4-COOH and a coupling agent such as HATU or HBTU in an anhydrous organic solvent like DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) to the mixture.
-
Add the (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine to the activated PEG linker solution.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the Fmoc-protected H-Tz-PEG4-acid conjugate.
Step 3: Fmoc Deprotection
-
Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the resulting H-Tz-PEG4-acid.
Step 4: PFP Esterification
-
Dissolve the H-Tz-PEG4-acid and pentafluorophenol in an anhydrous solvent such as dichloromethane or ethyl acetate.
-
Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction at room temperature overnight.
-
Filter to remove the urea byproduct and purify the final this compound product by column chromatography.
Applications in Drug Development
This compound is a powerful tool in drug development, primarily utilized for the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).
-
Bioorthogonal Ligation: The tetrazine moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[4][8] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][2]
-
Amine-Reactive Conjugation: The PFP ester is a highly efficient activating group for carboxylic acids, enabling their conjugation to primary and secondary amines to form stable amide bonds.[3][9] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher conjugation efficiencies, particularly in aqueous environments.[3][6]
-
PEG Spacer: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, reduces aggregation, and can minimize steric hindrance between the conjugated molecules.[2][10]
These features make this compound ideal for two-step bioconjugation strategies. For instance, a targeting antibody can be modified with TCO, and a therapeutic payload can be conjugated to the PFP ester of this compound. The two components can then be joined via the tetrazine-TCO ligation.
Caption: Two-step workflow for ADC synthesis using this compound.
Experimental Protocols
Protocol: Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general procedure for labeling proteins or other biomolecules containing primary amines with this compound.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[6]
-
Reaction: a. Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently vortexing. A 10- to 20-fold molar excess of the linker is a common starting point. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[6][11]
-
Quenching (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Caption: Experimental workflow for conjugating this compound to a biomolecule.
Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-Tz-PEG4-PFP, a pivotal tool in the field of biochemistry and bioconjugation. We will delve into its core functionalities, applications, and the methodologies for its use, presenting quantitative data and experimental workflows to facilitate its integration into advanced research and drug development pipelines.
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker designed for the precise and efficient covalent labeling of biomolecules. Its structure can be deconstructed into three key components, each conferring a specific functionality:
-
H-Tz (Hydrogen-substituted Tetrazine): This moiety is the bioorthogonal reactive group. Tetrazines participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest known bioorthogonal "click" reactions.[1] The hydrogen substitution on the tetrazine ring results in significantly faster reaction kinetics compared to its methyl-substituted counterparts.[1] This reaction is highly specific for strained alkenes, most notably trans-cyclooctene (TCO), allowing for the rapid and selective formation of a stable covalent bond in complex biological media.[2][3]
-
PEG4 (Polyethylene Glycol, 4 units): This hydrophilic spacer enhances the aqueous solubility of the entire molecule and the resulting conjugate.[1] The PEG4 linker also provides a flexible arm that minimizes steric hindrance, improving the accessibility of the tetrazine moiety for reaction with its TCO partner.[1]
-
PFP (Pentafluorophenyl Ester): This is a highly efficient amine-reactive group. PFP esters react with primary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.[4] Notably, PFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its reactive components.
| Parameter | Value/Description | Citation |
| PFP Ester Reactivity | Reacts with primary amines at pH 7.2-8.5 to form a stable amide bond. | |
| PFP Ester Stability | More resistant to hydrolysis in aqueous buffers compared to NHS esters. | [5] |
| Tetrazine Moiety | 3-(p-benzylaminocarbonyl)-1,2,4,5-tetrazine (Hydrogen-substituted) | |
| Click Reaction Partner | Trans-cyclooctene (TCO) and other strained alkenes | [2] |
| iEDDA Reaction Kinetics (H-Tz) | Second-order rate constant (k) is approximately 10⁴ M⁻¹s⁻¹. | [1] |
| iEDDA Reaction Kinetics (Me-Tz) | For comparison, the second-order rate constant (k) for methyltetrazine is ~10³ M⁻¹s⁻¹. | [1] |
| Spacer Arm | PEG4 (4 units of polyethylene glycol) | [1] |
| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG4 spacer. | [1] |
Experimental Protocols
Protocol for Labeling an Antibody with this compound
This protocol provides a general guideline for conjugating this compound to an antibody, such as a human IgG. The degree of labeling can be modulated by adjusting the molar ratio of the linker to the antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution. Do not store the reconstituted reagent due to the potential for hydrolysis of the PFP ester.
-
Conjugation Reaction:
-
Add a 5 to 15-fold molar excess of the this compound solution to the antibody solution. The optimal ratio may need to be determined empirically based on the desired degree of labeling.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (at 280 nm).
Protocol for the iEDDA Click Reaction
This protocol describes the subsequent reaction of the tetrazine-labeled antibody with a TCO-containing molecule (e.g., a fluorescent probe or a drug molecule).
Materials:
-
Tetrazine-labeled antibody (prepared as in section 3.1)
-
TCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-labeled antibody and the TCO-functionalized molecule in the reaction buffer.
-
Click Reaction:
-
Add the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody. A slight molar excess (1.1 to 2 equivalents) of the TCO-molecule is often used to ensure complete reaction with the labeled antibody.
-
The reaction is typically very rapid and can be complete within minutes at room temperature.
-
-
Analysis: The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the conjugated molecule.
Visualizations of Workflows and Pathways
General Bioconjugation Workflow
The following diagram illustrates the two-step process of first labeling a protein with this compound and then reacting the product with a TCO-functionalized molecule.
Caption: General workflow for bioconjugation using this compound.
Pretargeted Imaging Experimental Workflow
A key application of this compound is in pretargeted imaging, for example, in oncology. This strategy separates the slow antibody localization phase from the rapid imaging agent delivery, enhancing the target-to-background signal.
Caption: Workflow for pretargeted in vivo imaging.
Conclusion
This compound stands out as a powerful and versatile reagent in the biochemist's toolkit. Its combination of a highly reactive, hydrolysis-resistant PFP ester for initial conjugation and a fast, bioorthogonal hydrogen-substituted tetrazine for subsequent "click" reactions enables a wide range of applications, from cellular imaging to the development of next-generation antibody-drug conjugates and in vivo diagnostic tools. The inclusion of a PEG4 spacer further enhances its utility by improving solubility and reducing steric effects. The detailed protocols and conceptual workflows provided in this guide serve as a robust starting point for researchers looking to leverage the advanced capabilities of this important biochemical tool.
References
- 1. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]
- 2. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Mechanism of Action of H-Tz-PEG4-PFP in Bioconjugation
This guide provides a comprehensive overview of the chemical linker H-Tz-PEG4-PFP, detailing its mechanism of action, applications in bioconjugation, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and related fields who are leveraging bioorthogonal chemistry for the creation of complex biomolecular conjugates.
Introduction to this compound
This compound, with the full name 1-(pentafluorophenyl) 15-oxo-1,5,10,13-tetraoxa-2-aza-pentadecan-1-oate, is a bifunctional linker that plays a crucial role in modern bioconjugation strategies, most notably in the field of antibody-drug conjugates (ADCs). Its structure consists of three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that enables the covalent attachment of the linker to biomolecules.
-
Tetra-ethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
-
Tetrazine (Tz) Moiety: A bioorthogonal reactive group that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.
This strategic design allows for a two-step conjugation process that is both highly efficient and exquisitely specific, offering significant advantages over traditional bioconjugation methods.
Mechanism of Action
The utility of this compound is rooted in a two-stage reaction mechanism:
Stage 1: Acylation of Primary Amines
The initial step involves the reaction of the PFP ester with primary amines, such as the ε-amine of lysine residues present on the surface of proteins like monoclonal antibodies (mAbs). The PFP group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by the amine. This reaction results in the formation of a stable amide bond, covalently linking the Tz-PEG4 moiety to the biomolecule. This "tagging" step transforms the native protein into a tetrazine-modified intermediate, ready for the subsequent bioorthogonal reaction.
Stage 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The second stage leverages the principles of bioorthogonal chemistry. The tetrazine ring on the modified biomolecule is an electron-deficient diene that rapidly and specifically reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This IEDDA reaction is characterized by its exceptionally fast kinetics and its ability to proceed with high efficiency in complex biological media without interfering with native biochemical processes. The reaction results in the formation of a stable dihydropyridazine linkage, thus completing the bioconjugation and linking the biomolecule to the TCO-tagged payload (e.g., a cytotoxic drug, a fluorescent probe, or another protein).
The overall workflow can be summarized as follows:
Quantitative Data
The efficiency and kinetics of the reactions involving this compound are critical for its successful application. The following tables summarize key quantitative parameters.
| Parameter | Value | Conditions | Notes |
| PFP Ester Half-Life | ~2-4 hours | Aqueous buffer, pH 8.5 | PFP esters are susceptible to hydrolysis, so reactions should be performed promptly. |
| Typical Molar Excess | 5-20 equivalents | Relative to the biomolecule | The optimal ratio depends on the desired degree of labeling and the specific biomolecule. |
| Typical Reaction Time | 1-4 hours | Room temperature | The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry. |
| Typical Labeling Efficiency | 2-8 linkers per antibody | Varies with reaction conditions | The number of attached linkers (Drug-to-Antibody Ratio, DAR) can be controlled by stoichiometry. |
| Parameter | Value | Conditions | Notes |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, pH 7.4 | This extremely fast rate allows for rapid conjugation even at low concentrations. |
| Typical Molar Excess | 1.5-3 equivalents | Relative to the tetrazine-modified biomolecule | A slight excess of the TCO-payload ensures complete reaction. |
| Typical Reaction Time | < 1 hour | Room temperature | The reaction is often complete within minutes. |
| Conjugation Efficiency | > 95% | Optimized conditions | The high efficiency of the IEDDA reaction leads to high yields of the final conjugate. |
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: Modification of an Antibody with this compound
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5).
-
This compound linker.
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Purification tools (e.g., desalting columns).
Methodology:
-
Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer.
-
Linker Addition: Dissolve this compound in DMSO to create a 10-20 mM stock solution immediately before use. Add the desired molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted linker and the pentafluorophenol byproduct by size exclusion chromatography (SEC) or using a desalting column equilibrated with a storage-compatible buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine, or more accurately by using HILIC-HPLC or mass spectrometry.
Protocol 2: Bioorthogonal Conjugation of Tz-Modified Antibody with a TCO-Payload
Materials:
-
Purified tetrazine-modified antibody.
-
TCO-modified payload (drug, fluorophore, etc.).
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reaction Setup: Combine the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer. A slight molar excess (1.5-3x) of the TCO-payload is recommended to ensure all tetrazine sites react.
-
Incubation: The reaction is typically complete in under an hour at room temperature.
-
Purification (Optional): Depending on the application, residual unreacted payload may need to be removed. This can be achieved using methods like SEC or dialysis.
-
Analysis: The final conjugate should be analyzed to confirm its identity, purity, and integrity. Techniques such as SDS-PAGE (which will show a shift in molecular weight), SEC-HPLC (to assess aggregation), and mass spectrometry are commonly employed.
Conclusion
This compound is a powerful and versatile chemical tool that facilitates the precise construction of complex bioconjugates. Its dual-action mechanism, combining stable amine acylation with rapid and specific bioorthogonal chemistry, provides a robust platform for developing next-generation therapeutics, diagnostics, and research reagents. By understanding the underlying principles and optimizing the experimental protocols, researchers can effectively leverage this technology to advance their scientific objectives.
Navigating the Stability and Storage of H-Tz-PEG4-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape is continually advancing, with reagents like H-Tz-PEG4-PFP (Hydrogen-Tetrazine-PEG4-Pentafluorophenyl) ester offering unique capabilities for the precise assembly of complex biomolecules. The utility of this reagent, however, is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the core principles governing the stability and storage of this compound ester, drawing upon data from closely related compounds to establish best practices.
Core Concepts: Understanding the Components
The stability of this compound ester is a function of its three key components: the hydrogen-tetrazine moiety, the PEG4 linker, and the pentafluorophenyl (PFP) active ester.
-
Hydrogen-Tetrazine (H-Tz): This group participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained alkenes (e.g., trans-cyclooctenes). While offering faster kinetics compared to their methyl-substituted counterparts, hydrogen tetrazines exhibit lower chemical stability.[1] Careful consideration of reaction and storage conditions is therefore crucial.
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule. It also provides a flexible connection, minimizing steric hindrance during conjugation.
-
Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines. A key advantage of PFP esters is their enhanced stability against hydrolysis in aqueous media compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3][4][5]
Quantitative Stability Insights: A Comparative Overview
| Active Ester | Relative Hydrolytic Stability | Key Considerations |
| Pentafluorophenyl (PFP) Ester | High | Less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[2][5] One study demonstrated a ~6-fold greater stability than an NHS ester in aqueous solution.[6] |
| Tetrafluorophenyl (TFP) Ester | High | Also exhibits greater stability towards hydrolysis compared to NHS esters.[7] |
| N-hydroxysuccinimidyl (NHS) Ester | Moderate | Prone to hydrolysis, with a half-life that decreases significantly as pH increases above 7.[2] |
| 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester | High | Displays much better stability toward hydrolysis in aqueous media compared to Sulfo-NHS esters.[6] |
Recommended Storage and Handling Guidelines
Proper storage and handling are paramount to preserving the reactivity of this compound ester. The following guidelines are based on best practices for moisture-sensitive and reactive chemical compounds.
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store at -20°C in a tightly sealed container with a desiccant. | Minimizes degradation from moisture and ambient temperature fluctuations.[3][8] |
| Handling | Before opening, allow the vial to equilibrate to room temperature. | Prevents condensation of atmospheric moisture onto the cold product, which can lead to hydrolysis.[3][4] |
| Solution Preparation | Dissolve the required amount of reagent in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. | The PFP ester is susceptible to hydrolysis once in solution. Stock solutions should not be prepared and stored.[3][4] |
| Incompatible Buffers | Avoid buffers containing primary amines (e.g., Tris, glycine). | These will compete with the target molecule for reaction with the PFP ester.[3] |
Experimental Protocols: A General Framework for Stability Assessment
To assess the stability of this compound under specific experimental conditions, a systematic approach is required. The following outlines a general experimental protocol.
Objective: To determine the rate of hydrolysis of the PFP ester and the degradation of the tetrazine ring under various pH and temperature conditions.
Materials:
-
This compound ester
-
Anhydrous DMSO or DMF
-
A series of aqueous buffers (e.g., phosphate, acetate) at various pH values (e.g., 4, 5.5, 7.4, 8.5)
-
HPLC system with a suitable C18 column and a UV-Vis detector
-
Mass spectrometer (optional, for identification of degradation products)
-
Temperature-controlled incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound ester in anhydrous DMSO.
-
Incubation:
-
Aliquots of the stock solution are diluted into the different aqueous buffers to a final, known concentration.
-
The solutions are incubated at various controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling: At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), an aliquot is removed from each incubation mixture.
-
Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the remaining active ester, or by immediately freezing the sample.
-
Analysis:
-
Each sample is analyzed by reverse-phase HPLC.
-
The peak corresponding to the intact this compound ester is monitored. The disappearance of this peak over time indicates degradation.
-
The appearance of new peaks should be monitored to identify degradation products (e.g., the hydrolyzed carboxylic acid).
-
-
Data Analysis:
-
The peak area of the intact compound at each time point is used to calculate the percentage remaining.
-
The natural logarithm of the percentage remaining is plotted against time. The slope of this line can be used to determine the first-order rate constant (k) for degradation.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizing Degradation and Reaction Pathways
Diagram 1: Hydrolysis of the PFP Ester
Caption: Hydrolysis pathway of the PFP ester in the presence of water.
Diagram 2: Amine Conjugation vs. Hydrolysis
Caption: Competing pathways of amine conjugation and hydrolysis for PFP esters.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing stability.
Conclusion
The successful application of this compound ester in bioconjugation and drug development hinges on a thorough understanding of its stability profile. While this reagent offers the advantages of rapid reaction kinetics and a hydrophilic spacer, its hydrogen-tetrazine and PFP ester moieties require careful handling to prevent degradation. By adhering to the storage and handling guidelines outlined in this guide and, when necessary, performing tailored stability assessments, researchers can ensure the integrity and reactivity of this potent bioconjugation tool, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Aqueous Environment: A Technical Guide to H-Tz-PEG4-PFP Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester) in aqueous buffers. The strategic inclusion of a hydrophilic polyethylene glycol (PEG) spacer and the nature of its reactive ester group significantly influence its behavior in solution, impacting its utility in bioconjugation and drug delivery applications. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties and outlines general protocols for its empirical determination.
Understanding the Components: A Triad of Functionality
The solubility and reactivity of this compound are best understood by examining its three key components: the tetrazine ring, the PEG4 spacer, and the pentafluorophenyl (PFP) ester.
1. The Tetrazine Moiety: The core 1,2,4,5-tetrazine ring is an aromatic heterocycle. Unsubstituted tetrazine exhibits limited solubility in water due to its predominantly nonpolar character, though it can be dissolved in polar organic solvents.[1][2] The overall solubility of a tetrazine derivative in aqueous media is heavily influenced by its substituents.
2. The PEG4 Spacer: The inclusion of a tetra-ethylene glycol (PEG4) linker is a deliberate design choice to enhance hydrophilicity.[3] Polyethylene glycol is highly soluble in water and a wide array of organic solvents.[4][5][6][7][8] This flexible, hydrophilic chain significantly contributes to the overall water solubility of the entire molecule, helping to prevent aggregation and improve its handling in biological buffers.[3]
3. The PFP Ester: The pentafluorophenyl (PFP) ester is a reactive group designed for the efficient formation of amide bonds with primary and secondary amines.[9] A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to spontaneous hydrolysis in aqueous media, leading to more efficient conjugation reactions.[9][10][11][12] However, the PFP ester is still moisture-sensitive and will hydrolyze over time, particularly at basic pH.[10][11][12] This hydrolysis event converts the reactive ester into a carboxylate, which can have a different solubility profile.
Expected Solubility Profile in Aqueous Buffers
Based on the properties of its components, a qualitative solubility profile for this compound can be predicted.
| Solvent/Buffer Component | Expected Solubility | Rationale |
| Pure Water | Moderate | The PEG4 spacer significantly enhances water solubility, but the hydrophobic tetrazine and PFP groups may limit very high concentrations. |
| Organic Co-solvents (e.g., DMSO, DMF) | High | The entire molecule is expected to be readily soluble in polar aprotic solvents, which are often used to prepare stock solutions.[10][11][13][14] |
| Aqueous Buffers (e.g., PBS, HEPES) at Neutral pH (7.0-7.5) | Moderate to Good | The PEG4 spacer will drive solubility. At neutral pH, the rate of PFP ester hydrolysis is relatively slow, maintaining the integrity of the molecule for a reasonable duration for experimental use. |
| Aqueous Buffers at Basic pH (>8.0) | Initially Moderate, Decreasing Stability | While the amine reaction is more efficient at a slightly basic pH, the rate of PFP ester hydrolysis also increases significantly.[12][15] This leads to the formation of the corresponding carboxylic acid, which may have different solubility characteristics. |
| Aqueous Buffers at Acidic pH (<6.5) | Moderate, but with Reduced Reactivity | Solubility is expected to be maintained, but the reactivity of the PFP ester with amines is significantly reduced at acidic pH. |
Experimental Protocol for Determining Aqueous Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the kinetic solubility of this compound in a given aqueous buffer using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer and cuvettes
-
Calibrated micropipettes
-
Vortex mixer
-
Centrifuge
Methodology:
-
Preparation of a High-Concentration Stock Solution:
-
Serial Dilution for Standard Curve:
-
Perform a serial dilution of the DMSO stock solution with the aqueous buffer to create a series of standards with known concentrations.
-
Measure the absorbance of the tetrazine chromophore at its characteristic wavelength (typically around 520 nm) for each standard.
-
Plot absorbance versus concentration to generate a standard curve. This curve will be used to determine the concentration of unknown samples.
-
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with constant agitation to allow the solution to reach equilibrium.
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted supernatant.
-
-
Calculation:
-
Use the standard curve to determine the concentration of this compound in the diluted supernatant.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the aqueous buffer.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow for solubility assessment and the competing reactions of the PFP ester in an aqueous amine-containing buffer.
Caption: A logical workflow for the experimental determination of this compound solubility.
Caption: A diagram illustrating the competing aminolysis and hydrolysis reactions of the PFP ester.
Conclusion
This compound is designed for enhanced aqueous solubility due to its PEG4 spacer, a critical feature for its application in bioconjugation. While readily soluble in organic solvents like DMSO and DMF, its solubility in aqueous buffers is a balance between the hydrophilic PEG chain and the more hydrophobic tetrazine and PFP moieties. The stability of the PFP ester is a key consideration, as hydrolysis is a competing reaction to the desired conjugation with amines. For quantitative applications, it is imperative for researchers to empirically determine the solubility of this compound under their specific experimental conditions, including buffer composition, pH, and temperature. The methodologies and considerations outlined in this guide provide a robust framework for successfully employing this versatile reagent in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 5. Polyethylene glycol | PEG 4000, 6000, 8000, 12000, 20000 | Polyethylene glycols [venus-goa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PEG 4000 - Ataman Kimya [atamanchemicals.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 14. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 15. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of H-Tz-PEG4-PFP
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential safety protocols and handling procedures for H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester), a bifunctional linker critical in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of this reactive chemical. This document synthesizes available safety data for structurally related compounds to establish best practices in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.
Compound Profile and Key Characteristics
This compound is a molecule designed for bioorthogonal chemistry, featuring a tetrazine moiety for reaction with trans-cyclooctene (TCO) and a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments.[1][2] PFP esters are known to be less susceptible to spontaneous hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a more stable option for conjugation reactions.[3][4]
Key Features:
-
Tetrazine Group: Reacts with TCO via an inverse electron demand Diels-Alder reaction.[5][6]
-
PFP Ester: An amine-reactive group that forms stable amide bonds.[3]
-
PEG4 Spacer: A hydrophilic linker that improves water solubility.[1]
Hazard Identification and Safety Precautions
General Safety Recommendations:
-
Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Avoid Inhalation and Ingestion: Do not breathe dust or fumes. Do not ingest the compound.[8]
-
Grounding: Ground all equipment containing the material to prevent static discharge, which could be a source of ignition.[8]
Storage and Handling
Proper storage and handling are crucial to maintain the stability and reactivity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is -20°C.[2][9] The compound is sensitive to moisture and temperature.[9]
-
Handling Procedures:
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[4]
-
For best stability, handle the material under an inert gas atmosphere.[9]
-
Prepare solutions fresh for each use. Avoid preparing stock solutions for long-term storage as the PFP ester can hydrolyze.[4]
-
Avoid frequent freeze-thaw cycles.[9]
-
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[8] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[7][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[8] |
| Spill | For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. For a large spill, use a shovel to put the material into a convenient waste disposal container. Avoid generating dust.[8] |
Experimental Protocol: General Bioconjugation to a Primary Amine
This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[4]
-
Prepare this compound Solution: Immediately before use, dissolve a calculated molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.[4]
-
Reaction: Add the this compound solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or 30 minutes at 37°C.[4] Reaction times and temperatures may need to be optimized for specific proteins.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[4]
-
Storage: Store the resulting tetrazine-labeled protein under conditions appropriate for the specific protein.
Visualizations
The following diagrams illustrate key workflows and reactions related to this compound.
Caption: Workflow for the safe handling and use of this compound.
Caption: Reaction of this compound with a primary amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine PEG NHS [nanocs.net]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. peptide.com [peptide.com]
- 9. nanocs.net [nanocs.net]
Methodological & Application
Application Notes and Protocols for H-Tz-PEG4-PFP Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of H-Tz-PEG4-PFP ester for the efficient and specific labeling of antibodies. This heterobifunctional linker enables a two-step conjugation strategy, empowering a wide range of applications from immunoassays and cellular imaging to the development of antibody-drug conjugates (ADCs).
Introduction
This compound is a versatile crosslinker featuring a pentafluorophenyl (PFP) ester and a tetrazine moiety, connected by a hydrophilic polyethylene glycol (PEG4) spacer. The PFP ester reacts efficiently with primary amines, such as the lysine residues on an antibody, to form stable amide bonds. PFP esters offer superior resistance to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2]
The tetrazine group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly trans-cyclooctene (TCO).[3] This "click chemistry" reaction is extremely fast, highly specific, and occurs under mild, physiological conditions, making it ideal for biological applications.[3] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and reduces potential steric hindrance.
This two-step labeling strategy first involves the stable conjugation of the this compound linker to the antibody. The resulting tetrazine-labeled antibody can then be reacted with any TCO-modified molecule of interest, such as a fluorescent dye, a cytotoxic drug, or an imaging agent. This modular approach provides significant flexibility in experimental design.
Data Presentation
The following tables summarize typical quantitative data obtained during antibody labeling with this compound. These values are representative and may vary depending on the specific antibody, buffer conditions, and purification methods used.
Table 1: Labeling Efficiency as a Function of Molar Ratio
| Molar Ratio (this compound : Antibody) | Degree of Labeling (DOL) (Tz/Ab) | Antibody Recovery (%) |
| 5:1 | 2 - 4 | > 90% |
| 10:1 | 5 - 8 | > 85% |
| 20:1 | 8 - 12 | > 80% |
Table 2: Characterization of Labeled Antibody
| Parameter | Typical Value/Result | Method of Analysis |
| Purity | > 95% | SDS-PAGE, Size Exclusion Chromatography (SEC) |
| Aggregation | < 5% | SEC, Dynamic Light Scattering (DLS) |
| Immunoreactivity | > 90% of unlabeled antibody | ELISA, Flow Cytometry |
| Stability (stored at 4°C in PBS) | > 90% intact after 4 weeks | HPLC, Functional Assay |
Experimental Protocols
Protocol 1: Antibody Preparation and Labeling with this compound
This protocol details the steps for conjugating this compound to an antibody.
Materials:
-
Antibody (at ≥2 mg/mL in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes (10K MWCO)
-
Spectrophotometer
Procedure:
-
Antibody Buffer Exchange:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be exchanged into the Reaction Buffer.
-
Use a spin desalting column or dialysis to exchange the buffer according to the manufacturer's protocol.
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
Preparation of this compound Solution:
-
This compound is moisture-sensitive and should be equilibrated to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Adjust the antibody concentration to 2-5 mg/mL with Reaction Buffer.
-
Add the desired molar excess of the dissolved this compound to the antibody solution while gently vortexing. Refer to Table 1 for guidance on molar ratios. The final DMSO concentration should be less than 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted PFP ester.
-
-
Purification of the Tetrazine-Labeled Antibody:
-
Remove excess, unreacted this compound and quenching buffer components using a spin desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Follow the manufacturer's protocol for the chosen purification method.
-
-
Characterization of the Labeled Antibody:
-
Determine the final concentration of the labeled antibody by measuring the absorbance at 280 nm.
-
Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine at its maximum absorbance (~520 nm) and the antibody at 280 nm. The following formula can be used:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_tetrazine]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of the tetrazine.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_tetrazine = Molar extinction coefficient of the tetrazine at its λ_max.
-
CF = Correction factor (A_280 of the tetrazine / A_max of the tetrazine).
-
-
Assess the purity and aggregation of the conjugate by SDS-PAGE and SEC.
-
Confirm the retention of immunoreactivity using an appropriate functional assay (e.g., ELISA or flow cytometry).
-
-
Storage:
-
Store the purified tetrazine-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Application in Immunofluorescence Imaging
This protocol describes the use of a tetrazine-labeled primary antibody in a two-step immunofluorescence staining procedure, followed by a TCO-conjugated fluorophore.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or normal serum in PBS
-
Tetrazine-labeled primary antibody (from Protocol 1)
-
TCO-conjugated fluorophore
-
Wash Buffer: PBS
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the tetrazine-labeled primary antibody to its optimal working concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.
-
-
Click Reaction with TCO-Fluorophore:
-
Dilute the TCO-conjugated fluorophore in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear stain like DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol provides a general workflow for creating an ADC using a tetrazine-labeled antibody and a TCO-modified cytotoxic payload. Note: Handle cytotoxic agents with extreme caution in a certified containment facility and follow all institutional safety guidelines.
Materials:
-
Purified tetrazine-labeled antibody (from Protocol 1)
-
TCO-modified cytotoxic payload (dissolved in an appropriate solvent like DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Size exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Preparation of Reactants:
-
Ensure the tetrazine-labeled antibody is in the appropriate Reaction Buffer at a known concentration.
-
Prepare a stock solution of the TCO-modified payload in a suitable organic solvent.
-
-
Conjugation Reaction:
-
Add the TCO-modified payload solution to the tetrazine-labeled antibody solution. A slight molar excess of the payload (e.g., 1.5-3 equivalents per tetrazine) is typically used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (<10%) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Purification of the ADC:
-
Remove the unreacted payload and any solvent by SEC or TFF.
-
The purification method should be chosen based on the scale of the reaction and the properties of the ADC. SEC is suitable for lab-scale purifications, while TFF is scalable for larger quantities.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[4][5][6]
-
Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using SEC and SDS-PAGE.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay.
-
Mandatory Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Two-step bioorthogonal antibody conjugation strategy.
References
- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Tz-PEG4-PFP for Live Cell Imaging Studies
Introduction
H-Tz-PEG4-PFP is a heterobifunctional linker designed for advanced bioconjugation applications, particularly for live cell imaging via a pretargeting strategy. This molecule incorporates three key chemical motifs: a highly reactive hydrogen-substituted Tetrazine (H-Tz) for bioorthogonal chemistry, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.
The PFP ester allows for the stable and efficient conjugation of the linker to any amine-containing molecule, such as a fluorescent probe, creating a tetrazine-modified reporter. The tetrazine group can then participate in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly within the complex environment of a living cell without interfering with native biological processes.[3][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance and improving reaction efficiency.[3][5]
This two-step labeling approach, where a TCO-modified targeting molecule is first introduced to the cells followed by the tetrazine-labeled imaging probe, allows for high-contrast imaging of specific cellular targets with minimal background fluorescence.
Principle of Action and Chemical Reactivity
The utility of this compound lies in its dual reactivity, enabling a modular approach to labeling. The overall strategy involves two distinct chemical reactions:
-
PFP Ester-Amine Conjugation: The PFP ester is an activated ester that reacts efficiently with primary and secondary amines (e.g., the ε-amino group of lysine residues on a protein or an amine-modified fluorophore) to form a stable amide bond. PFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[6][7][8]
-
Tetrazine-TCO Ligation: This bioorthogonal reaction is an inverse-electron demand Diels-Alder [4+2] cycloaddition. The electron-deficient tetrazine ring reacts with an electron-rich, strained dienophile like TCO.[2] The reaction is extremely rapid and results in a stable dihydropyrazine linkage, releasing nitrogen gas (N₂).[9] The use of a hydrogen-substituted tetrazine (H-Tz) scaffold generally provides significantly faster reaction kinetics compared to methyl- or phenyl-substituted alternatives.[2]
Figure 1. Logical workflow for two-step live cell imaging using this compound.
Data Presentation
Table 1: Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester |
| Reactivity | Reacts with primary and secondary amines[6] | Primarily reacts with primary amines |
| Hydrolytic Stability | Less prone to hydrolysis in aqueous buffers[6][7][8] | More susceptible to hydrolysis |
| Reaction Efficiency | Generally higher due to increased stability[7][8] | Can be lower due to competitive hydrolysis |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Table 2: Representative Reaction Kinetics of Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| H-Tz (monosubstituted) | axial-TCO | > 39,000 | [10] |
| Pyridyl-Tz | axial-TCO | ~10,332 | [11] |
| Phenyl-Tz | axial-TCO | ~1,500 | [11] |
| Methyl-Tz | axial-TCO | ~1,000 | [11] |
Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as solvent and temperature conditions. The values presented are for comparative purposes to illustrate the high reactivity of H-Tz scaffolds.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Fluorophore
This protocol describes the general procedure for labeling an amine-containing fluorescent dye with this compound.
Materials:
-
This compound
-
Amine-containing fluorophore
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7]
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (must be amine-free)[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., HPLC, desalting column)
Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8] Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMF or DMSO. This solution should be prepared immediately before use, as the PFP ester can hydrolyze over time.[7][8]
-
Fluorophore Preparation: Dissolve the amine-containing fluorophore in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction: Add a 5-15 molar excess of the this compound stock solution to the fluorophore solution.[12] The final concentration of the organic solvent (DMF/DMSO) should ideally be less than 10% to maintain protein/dye integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: (Optional) Add a small amount of Quenching Buffer to the reaction mixture to quench any unreacted PFP ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and byproducts by running the reaction mixture through a suitable desalting column or by using reverse-phase HPLC to purify the final tetrazine-fluorophore conjugate.
-
Characterization and Storage: Confirm the conjugation using mass spectrometry and/or UV-Vis spectroscopy. Store the purified conjugate at -20°C or -80°C, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
Step-by-Step Guide to H-Tz-PEG4-PFP Conjugation: Application Notes and Protocols
This document provides a detailed guide for the conjugation of H-Tz-PEG4-PFP ester to amine-containing molecules, tailored for researchers, scientists, and drug development professionals. The protocol outlines the chemical principles, experimental procedures, and data interpretation for successful bioconjugation.
Application Notes
The this compound ester is a heterobifunctional crosslinker that combines the advantages of tetrazine-based click chemistry with a stable and efficient amine-reactive group. The molecule consists of three key components:
-
Tetrazine (Tz): A highly reactive diene that participates in inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and selective, making it ideal for labeling biomolecules in complex biological systems.[1][2]
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule, reduces aggregation of the labeled protein, and minimizes steric hindrance.[3][4]
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies.[5][6] PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[6][7][8]
This reagent is particularly useful for a two-step labeling strategy. First, the PFP ester is reacted with a biomolecule of interest containing primary amines. In the second step, the tetrazine-modified biomolecule can be selectively reacted with a TCO-containing molecule for applications such as imaging, drug delivery, or protein-protein interaction studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflow for this compound conjugation.
Caption: Chemical reaction of this compound with a primary amine.
Caption: Experimental workflow for this compound conjugation.
Quantitative Data Summary
The following tables provide recommended starting conditions for the conjugation reaction. Optimization may be required for specific applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces reactivity, while higher pH increases hydrolysis of the PFP ester.[8] |
| Temperature | 4°C to 25°C (Room Temp) | 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[8][9] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature and reactivity of the biomolecule.[9] |
| Molar Excess of PFP Ester | 2:1 to 50:1 | A 10- to 50-fold molar excess is a common starting point for protein conjugations.[8][10] |
Table 2: Recommended Buffers and Solvents
| Reagent | Buffer/Solvent | Rationale |
| Biomolecule | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Must be free of primary amines (e.g., Tris, glycine).[5][9] |
| This compound Ester | Anhydrous DMSO or DMF | Reagent is moisture-sensitive and should be dissolved immediately before use.[5][9] |
| Quenching (Optional) | Tris buffer (e.g., 1 M, pH 8.0) | To stop the reaction by consuming unreacted PFP ester.[11] |
Experimental Protocols
Materials and Reagents
-
Amine-containing biomolecule (e.g., protein, antibody)
-
This compound Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting columns or dialysis equipment for purification
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation
-
Biomolecule Solution:
-
Prepare the biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the biomolecule solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified by dialysis or buffer exchange into the Reaction Buffer before proceeding.[11]
-
-
This compound Ester Solution:
-
Important: The PFP ester is moisture-sensitive.[5][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[8] Do not store the reconstituted reagent.[5][9]
-
Conjugation Reaction Procedure
-
Calculate Molar Excess: Determine the desired molar excess of the this compound ester relative to the biomolecule. For proteins, a starting point of 10-20 fold molar excess is recommended.
-
Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))
-
Moles of PFP Ester needed = Moles of Biomolecule x Molar Excess
-
Volume of PFP Ester Stock = (Moles of PFP Ester needed) / (Concentration of PFP Ester Stock (mol/L))
-
-
Initiate the Reaction:
-
Add the calculated volume of the this compound ester stock solution to the biomolecule solution.
-
Mix gently by pipetting. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[10]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8] The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted PFP ester.[11]
-
Purification of the Conjugate
-
Remove Excess Reagent: It is crucial to remove the unreacted this compound ester and the pentafluorophenol byproduct. This can be achieved using:
-
Size-Exclusion Chromatography (e.g., Desalting Column): This is a rapid method for separating the larger conjugated biomolecule from the smaller unreacted reagents.
-
Dialysis: This method is suitable for larger volumes and involves dialyzing the reaction mixture against the Reaction Buffer.
-
Characterization of the Conjugate
After purification, it is recommended to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of tetrazine molecules per biomolecule. Common methods include:
-
UV-Vis Spectrophotometry: If the tetrazine and the biomolecule have distinct absorbance maxima, their respective concentrations can be determined.
-
Mass Spectrometry (e.g., LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached linkers.
-
SDS-PAGE: A shift in the molecular weight of the conjugated protein compared to the unconjugated protein can indicate successful labeling.
Storage
Store the purified tetrazine-modified biomolecule under conditions that are appropriate for the specific biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The this compound ester reagent should be stored at -20°C with a desiccant.[5][10]
References
- 1. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 4. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols: H-Tz-PEG4-PFP for Protein-Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing H-Tz-PEG4-PFP (Hydrogen-Tetrazine-PEG4-Pentafluorophenyl Ester), a hetero-bifunctional crosslinker, for the analysis of protein-protein interactions (PPIs). This reagent enables covalent capture of interacting protein pairs through proximity-enhanced bioorthogonal chemistry, facilitating their identification and quantification.
Introduction
Understanding protein-protein interactions is fundamental to elucidating cellular signaling pathways and identifying potential therapeutic targets. This compound is a powerful tool for these studies, combining three key functionalities:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group for the covalent attachment of the crosslinker to lysine residues on a "bait" protein. PFP esters offer improved stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient protein labeling.[1][2]
-
PEG4 Spacer: A hydrophilic polyethylene glycol spacer that enhances the solubility of the labeled protein and reduces steric hindrance.[3][4]
-
Tetrazine (Tz): A bioorthogonal reactive group that participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, such as a trans-cyclooctene (TCO).[5][6] This reaction is exceptionally fast and specific, allowing for the covalent linkage of the tetrazine-labeled "bait" protein to a TCO-labeled "prey" protein upon interaction.[7][8]
The proximity-enhanced nature of the tetrazine-TCO ligation is central to this application. While the reaction between a tetrazine and a non-strained alkene can be slow, bringing the two reactive moieties into close proximity through a protein-protein interaction dramatically increases the effective molarity, accelerating the crosslinking reaction.[8][9] This ensures that crosslinking predominantly occurs between genuinely interacting proteins.
Principle of the Assay
The experimental workflow involves labeling a "bait" protein with this compound and a "prey" protein with a TCO-containing reagent. When the bait and prey proteins interact, the tetrazine and TCO moieties are brought into close proximity, triggering a rapid and irreversible iEDDA reaction that covalently crosslinks the two proteins. The resulting protein complex can then be detected and quantified using various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~500 g/mol (Varies by manufacturer) | N/A |
| Reactive Group 1 | Pentafluorophenyl (PFP) Ester | [1][2] |
| Target for Group 1 | Primary amines (e.g., lysine residues) | [10][11] |
| Reactive Group 2 | Tetrazine (Tz) | [5][6] |
| Target for Group 2 | trans-cyclooctene (TCO) | [7] |
| Spacer | PEG4 | [3][4] |
| Solubility | Water-soluble | [3] |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | "Bait" Protein Labeling with this compound | "Prey" Protein Labeling with TCO-reagent | Reference |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Amine-free buffer (e.g., PBS, HEPES) | [1][12] |
| pH | 7.2 - 8.5 | 7.2 - 8.5 | [10][11] |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 (empirical optimization recommended) | 5:1 to 20:1 (empirical optimization recommended) | [10] |
| Reaction Temperature | Room temperature or 4°C | Room temperature or 4°C | [11] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | 1 - 4 hours at room temperature, or overnight at 4°C | [11] |
| Quenching | Tris buffer (e.g., 50 mM final concentration) | Tris buffer (e.g., 50 mM final concentration) | [11] |
Experimental Protocols
Protocol for Labeling "Bait" Protein with this compound
This protocol details the steps for conjugating the this compound crosslinker to the primary amines of the "bait" protein.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Bait Protein: Ensure the bait protein is at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer.[1][12]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[1][2]
-
Labeling Reaction: Add the this compound stock solution to the bait protein solution at a molar excess of 5:1 to 20:1. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM Tris to consume any unreacted this compound. Incubate for 30 minutes at room temperature.[11]
-
Purification: Remove the excess, unreacted crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.[1]
-
Characterization: Confirm the successful labeling of the bait protein using techniques such as mass spectrometry (to detect the mass shift) or a colorimetric assay if a suitable tetrazine-reactive probe is available.
Protocol for Labeling "Prey" Protein with a TCO Reagent
This protocol is for labeling the "prey" protein with a TCO-containing reagent (e.g., TCO-PEG4-PFP ester). The procedure is analogous to the bait protein labeling.
Materials:
-
Purified "prey" protein in an amine-free buffer
-
TCO-PEG4-PFP ester (or other amine-reactive TCO reagent)
-
Anhydrous DMF or DMSO
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Follow steps 1-7 as described in Protocol 4.1, substituting the this compound with the TCO-PEG4-PFP ester.
Protocol for In Vitro Crosslinking of Interacting Proteins
This protocol describes the incubation of the labeled "bait" and "prey" proteins to induce proximity-enhanced crosslinking.
Materials:
-
Labeled "bait" protein (Tz-Bait)
-
Labeled "prey" protein (TCO-Prey)
-
Interaction buffer (a buffer known to support the interaction of the bait and prey proteins)
-
Negative control proteins (e.g., non-interacting proteins labeled with Tz and TCO)
-
SDS-PAGE loading buffer
Procedure:
-
Incubation: In a microcentrifuge tube, combine equimolar amounts of Tz-Bait and TCO-Prey in the interaction buffer. The optimal concentrations will depend on the affinity of the interaction and should be determined empirically.
-
Negative Controls: Set up parallel reactions with non-interacting control proteins to assess non-specific crosslinking.
-
Reaction Time: Incubate the reaction mixtures for 1-2 hours at a temperature optimal for the protein-protein interaction (e.g., 37°C or room temperature).
-
Analysis: After incubation, add SDS-PAGE loading buffer to stop the reaction and denature the proteins. Analyze the samples by SDS-PAGE and Western blotting to detect the formation of a higher molecular weight crosslinked complex.
Protocol for Quantitative Mass Spectrometry Analysis
For a more detailed and quantitative analysis, the crosslinked protein complex can be identified by mass spectrometry.
Materials:
-
Crosslinked protein sample from Protocol 4.3
-
Trypsin (or other suitable protease)
-
Mass spectrometer
Procedure:
-
In-gel Digestion: Excise the band corresponding to the crosslinked complex from an SDS-PAGE gel. Perform an in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the crosslinked peptides. This will reveal the specific sites of interaction between the two proteins. For quantitative analysis, stable isotope labeling approaches can be employed.[7][13][14]
Visualizations
Caption: Experimental workflow for PPI analysis using this compound.
Caption: Logical flow of proximity-induced crosslinking.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 4. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]
- 5. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]
- 6. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 11. precisepeg.com [precisepeg.com]
- 12. confluore.com [confluore.com]
- 13. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Proteomics: Applications of H-Tz-PEG4-PFP in Target Identification and Elucidation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate landscape of proteomics research, the quest for precise and efficient tools to unravel the complexities of protein function and interaction is paramount. The heterobifunctional linker, H-Tz-PEG4-PFP, has emerged as a powerful reagent, enabling researchers to forge new frontiers in chemical proteomics. This application note delves into the detailed applications and protocols for utilizing this compound, providing researchers, scientists, and drug development professionals with the essential knowledge to leverage this technology for groundbreaking discoveries.
This compound is a versatile molecule composed of three key functional components: a tetrazine (Tz) moiety, a polyethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for a two-step sequential bioconjugation strategy that is central to its utility in proteomics. The PFP ester facilitates the initial covalent labeling of proteins via reaction with primary and secondary amines, such as the side chain of lysine residues. PFP esters are favored over traditional N-hydroxysuccinimide (NHS) esters due to their enhanced stability in aqueous solutions, leading to more efficient and reliable conjugation.[1][2][3][4]
Following protein labeling, the tetrazine group serves as a bioorthogonal handle for "click chemistry." Specifically, it participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO).[5] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for the precise and efficient capture or detection of labeled proteins even in complex biological mixtures like cell lysates.[6][7][8] The PEG4 spacer provides increased hydrophilicity and minimizes steric hindrance, ensuring that both reactive ends of the molecule can efficiently access their respective targets.
Key Applications in Proteomics:
The primary application of this compound in proteomics is in the enrichment and identification of target proteins from complex biological samples. This is particularly valuable in drug discovery for identifying the protein targets of a small molecule inhibitor or for mapping protein-protein interactions. A typical workflow involves the following stages:
-
Probe Conjugation: A small molecule of interest containing a TCO group is synthesized.
-
Protein Labeling: The proteome (e.g., in cell lysate) is treated with this compound to label proteins on their lysine residues.
-
Target Capture: The TCO-containing small molecule probe is introduced to the labeled proteome. The iEDDA reaction results in the covalent linkage of the small molecule to its protein targets, which are now tagged with the this compound linker.
-
Enrichment and Identification: The protein-probe complexes can then be enriched using affinity purification methods (e.g., if the probe also contains a biotin tag) and subsequently identified by mass spectrometry.
This powerful strategy allows for the confident identification of specific protein targets of a bioactive small molecule.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein or a proteome mixture.
Materials:
-
This compound
-
Protein or cell lysate
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis device for buffer exchange[4]
Procedure:
-
Prepare the Protein Solution: Ensure the protein or cell lysate is in an amine-free buffer. A suitable concentration is ≥1 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of dry DMSO or DMF to create a 10-100 mM stock solution.[1] PFP esters are moisture-sensitive, so prolonged storage of the stock solution is not recommended.[4]
-
Initiate the Conjugation Reaction: Add the this compound solution to the protein solution to achieve a final molar ratio of linker to protein between 5:1 and 15:1. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[1]
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagents by buffer exchange using a desalting column or dialysis.[4]
Protocol 2: Bioorthogonal Capture of Labeled Proteins
This protocol describes the capture of this compound labeled proteins using a TCO-functionalized probe.
Materials:
-
This compound labeled proteome (from Protocol 1)
-
TCO-functionalized probe (e.g., TCO-biotin)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare the Labeled Proteome: The purified, labeled proteome from Protocol 1 should be in a compatible buffer such as PBS.
-
Add the TCO-Probe: Add the TCO-functionalized probe to the labeled proteome. A 2 to 5-fold molar excess of the TCO-probe over the estimated amount of labeled protein is a good starting point.
-
Incubation: Incubate the reaction for 1 hour at room temperature. The iEDDA reaction is typically very fast.
-
Enrichment (if using an affinity tag like biotin):
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow for binding.
-
Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
The enriched proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
-
Quantitative Data Summary
The efficiency of the conjugation and capture steps is critical for the success of proteomics experiments using this compound. The following table summarizes typical reaction parameters and expected outcomes based on available literature for similar reagents.
| Parameter | PFP Ester Conjugation | iEDDA Click Reaction |
| Reactants | Protein amines & PFP ester | Tetrazine & TCO |
| Typical Molar Ratio (Reagent:Biomolecule) | 5:1 to 15:1 | 2:1 to 5:1 |
| Reaction pH | 7.2 - 8.5[1] | ~7.4 |
| Reaction Time | 1 - 4 hours at RT[1] | ~1 hour at RT |
| Typical Efficiency | High, dependent on accessible amines | Very high (>95%) |
| Key Advantages | More stable in aqueous solution than NHS esters[2][3][4] | Extremely fast kinetics, high specificity, bioorthogonal[6][7] |
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and molecular interactions.
Caption: Experimental workflow for target identification using this compound.
Caption: Molecular logic of the two-step bioconjugation strategy.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for H-Tz-PEG4-PFP in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of H-Tz-PEG4-PFP, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, enabling precise and efficient coupling of a cytotoxic payload to a monoclonal antibody.
Introduction to this compound
This compound is a chemical linker designed for the synthesis of ADCs. It is composed of three key functional components:
-
H-Tetrazine (Tz): An aromatic ring system that participates in a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.[1][2] This "click chemistry" reaction is rapid and forms a stable covalent bond, making it ideal for conjugating a pre-activated drug molecule to a modified antibody.[1][3]
-
Polyethylene Glycol (PEG4): A short chain of four ethylene glycol units that acts as a hydrophilic spacer. The inclusion of a PEG linker in ADC design can enhance the solubility and stability of the final conjugate, reduce aggregation, and improve pharmacokinetic properties.[4][5][6][7] PEG linkers can create a "hydration shell" around the payload, potentially shielding it from the microenvironment and prolonging its plasma half-life.[4]
-
Pentafluorophenyl (PFP) Ester: A reactive group for amine coupling. PFP esters react efficiently with primary amines, such as the side chains of lysine residues on the surface of antibodies, to form stable amide bonds. This reaction is a common method for non-site-specific conjugation of linkers to antibodies.
The use of this linker allows for a two-stage conjugation process. First, the antibody is modified with the PFP ester end of the linker. In a second, independent step, a TCO-modified cytotoxic payload is attached to the tetrazine-functionalized antibody via the IEDDA reaction.
Key Features and Advantages
| Feature | Advantage | Reference |
| Bioorthogonal Tetrazine-TCO Ligation | Highly specific and rapid "click chemistry" reaction that proceeds efficiently under mild, aqueous conditions, minimizing damage to the antibody. | [1][2][3] |
| PEG4 Spacer | Improves the hydrophilicity of the ADC, which can reduce aggregation and enhance in vivo stability and pharmacokinetic properties. | [4][5][6][7] |
| Amine-Reactive PFP Ester | Enables straightforward conjugation to lysine residues on the antibody surface. | |
| Two-Step Conjugation Strategy | Allows for the separate preparation and quality control of the antibody-linker intermediate and the drug-TCO derivative before the final conjugation step. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound linker.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer: Borate or phosphate buffer, pH 8.0-9.0.
-
Purification column: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).
-
Conical tubes.
-
Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
-
Linker Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 with the reaction buffer.
-
Add a 5-20 molar excess of the dissolved this compound linker to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a PD-10 column) equilibrated with PBS.
-
Collect the fractions containing the purified antibody-Tz conjugate.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), representing the average number of tetrazine linkers per antibody, can be estimated using mass spectrometry (MS).
-
Protocol 2: Conjugation of a TCO-Modified Payload to the Tetrazine-Antibody
This protocol outlines the final step of ADC synthesis: the IEDDA reaction between the tetrazine-modified antibody and a trans-cyclooctene (TCO)-functionalized cytotoxic payload.
Materials:
-
Purified antibody-Tz conjugate from Protocol 1.
-
TCO-modified cytotoxic payload.
-
Anhydrous DMSO.
-
PBS, pH 7.4.
-
Purification column (SEC or other suitable chromatography).
-
Analytical columns for characterization (e.g., hydrophobic interaction chromatography - HIC, SEC).
-
Mass spectrometer.
Procedure:
-
Payload Preparation:
-
Dissolve the TCO-modified payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Click Chemistry Reaction:
-
To the purified antibody-Tz conjugate in PBS, add a 1.5-3 molar excess of the TCO-payload per tetrazine moiety.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. The reaction is typically rapid.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess payload and reaction byproducts using size-exclusion chromatography.
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS).[8][9]
-
Purity and Aggregation: Assess the purity and the presence of aggregates using size-exclusion chromatography (SEC).
-
In Vitro Cell Viability: Evaluate the potency of the ADC using a relevant cancer cell line.
-
Data Presentation
The following tables are examples of how to present the quantitative data from the characterization of the ADC.
Table 1: Summary of ADC Conjugation and Characterization
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | A280 |
| Degree of Labeling (DOL) of Tz-Linker | 3.8 | LC-MS |
| Final ADC Concentration | 4.5 mg/mL | A280 |
| Average Drug-to-Antibody Ratio (DAR) | 3.6 | HIC / LC-MS |
| Purity (monomer content) | >95% | SEC |
| In Vitro IC50 | 1.5 nM | Cell-based assay |
Table 2: In Vitro Stability of the ADC
| Time Point (days in plasma at 37°C) | Average DAR | % Monomer |
| 0 | 3.6 | 98% |
| 3 | 3.5 | 97% |
| 7 | 3.4 | 96% |
Visualizations
Experimental Workflow
References
- 1. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Site-Specific Protein Modification with Tetrazine-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development, enabling the precise attachment of functional moieties such as imaging agents, polyethylene glycol (PEG) chains, or cytotoxic drugs to a protein of interest. This document provides detailed application notes and protocols for the use of a bifunctional linker, Tetrazine-PEG4-PFP ester, for the site-specific modification of proteins.
The Tetrazine-PEG4-PFP ester is a hetero-bifunctional reagent composed of three key components:
-
A Tetrazine moiety: This group participates in a highly specific and rapid bioorthogonal "click chemistry" reaction with a trans-cyclooctene (TCO) group. This reaction, an inverse electron demand Diels-Alder cycloaddition, is exceptionally fast and proceeds efficiently under biocompatible conditions.[1][2] The tetrazine can be a 3-phenyl-1,2,4,5-tetrazine (often abbreviated as H-Tz) or a 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tet). The H-Tz variant is generally more reactive but less stable than the more commonly used Me-Tet derivative.[3][4]
-
A PEG4 spacer: A short, hydrophilic tetra-polyethylene glycol spacer enhances the solubility of the reagent and the resulting protein conjugate in aqueous buffers, which can help to prevent aggregation.[1][5]
-
A Pentafluorophenyl (PFP) ester: This is a highly reactive amine-specific functional group. It readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form stable amide bonds.[6] PFP esters offer a slightly slower hydrolysis rate in aqueous media compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling of biomolecules.[7]
This two-step approach allows for the initial, less specific labeling of a protein with the tetrazine handle, followed by a highly specific bioorthogonal reaction to attach the desired functional molecule. This strategy is particularly useful for creating well-defined protein conjugates, such as antibody-drug conjugates (ADCs).
Data Presentation
Table 1: Properties of a Representative Methyltetrazine-PEG4-PFP Ester
| Property | Value | Reference |
| Molecular Weight | ~602.5 g/mol | BroadPharm |
| Formula | C27H27F5N4O7 | BroadPharm |
| Purity | >95% | BroadPharm |
| Solubility | DMSO, DMF, water | [7] |
| Storage Condition | -20°C | [7] |
| Reactivity | Primary amines (e.g., lysine, N-terminus) | [5] |
Table 2: Recommended Reaction Conditions for Protein Modification
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagent:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0 | Avoid amine-containing buffers like Tris. |
| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can improve selectivity. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | To stop the reaction by consuming excess PFP ester. |
Mandatory Visualizations
Caption: Experimental workflow for two-step site-specific protein modification.
Caption: Chemical reactions for protein modification and ligation.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for labeling a protein with the tetrazine handle via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound (or Methyltetrazine-PEG4-PFP)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 1X PBS, pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution. For initial experiments, a 10-fold molar excess is recommended. b. Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional): a. Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein (at 280 nm) and the tetrazine (typically around 520-540 nm). b. Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein with a TCO-Functionalized Molecule
This protocol outlines the "click chemistry" reaction between the tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Purified tetrazine-labeled protein
-
TCO-functionalized molecule (e.g., TCO-fluorescent dye, TCO-drug)
-
Reaction buffer: 1X PBS, pH 7.4
Procedure:
-
Prepare the Reactants: a. Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration. b. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
Ligation Reaction: a. Add a 1.5 to 5-fold molar excess of the TCO-functionalized molecule to the tetrazine-labeled protein solution. b. The reaction is typically very fast and can be complete in under 30 minutes at room temperature.[1] For dilute solutions or less reactive tetrazine derivatives, the reaction time can be extended to 1-2 hours.
-
Purification: If necessary, remove the excess TCO-functionalized molecule by SEC or dialysis. For many applications, such as in vitro cell-based assays, purification may not be required due to the high specificity and efficiency of the reaction.
-
Analysis: a. Confirm the final conjugate formation using SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein. b. Further characterization can be performed using techniques appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye, HPLC for a small molecule drug).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive PFP ester due to hydrolysis.- Insufficient molar excess of the reagent.- Amine-containing buffer in the protein solution. | - Prepare the reagent stock solution immediately before use.- Increase the molar ratio of the reagent to the protein.- Ensure the protein is in an amine-free buffer. |
| Protein Precipitation | - High concentration of organic solvent from the reagent stock.- Aggregation upon modification. | - Keep the volume of the organic solvent below 10% of the total reaction volume.- Optimize the reaction conditions (e.g., lower temperature, shorter reaction time). |
| Incomplete Ligation with TCO | - Inaccurate concentration of the tetrazine-labeled protein.- Degradation of the tetrazine moiety. | - Accurately determine the protein concentration and DOL before the ligation reaction.- If using H-Tz, perform the ligation soon after labeling due to its lower stability. |
By following these protocols and considering the provided data, researchers can effectively utilize this compound for the site-specific modification of proteins for a wide range of applications in research and development.
References
- 1. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
Application Notes & Protocols: H-Tz-PEG4-PFP for Advanced Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern life sciences research and diagnostics. Applications ranging from biosensors and immunoassays (like ELISA) to cell capture and microarray technologies depend on the controlled orientation and high activity of surface-bound proteins, peptides, or small molecules. H-Tz-PEG4-PFP is a heterobifunctional linker designed to meet these demands by combining two highly efficient and orthogonal chemistries in a single molecule.
This linker features a Pentafluorophenyl (PFP) ester group and a Tetrazine (Tz) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.
-
PFP Ester: This amine-reactive group allows for the initial, covalent attachment of the linker to surfaces functionalized with primary amines (e.g., aminosilanized glass, polymer beads, or gold surfaces modified with amine-thiols). PFP esters offer excellent reactivity and are more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to efficient and stable surface modification.[1]
-
Tetrazine (Tz): This moiety is the key to the second stage of immobilization. It reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with biological functional groups.[4]
-
PEG4 Spacer: The flexible, hydrophilic PEG linker separates the immobilized molecule from the surface, minimizing steric hindrance, reducing non-specific binding, and helping to preserve the native conformation and activity of the biomolecule.
This two-step strategy (surface activation followed by biomolecule capture) provides exceptional control over the immobilization process, leading to highly functional and uniform surfaces.
Mechanism of Action & Workflow
The immobilization process is a sequential, two-step procedure. First, the PFP ester of the this compound linker reacts with primary amines on the substrate to form a stable amide bond, creating a tetrazine-activated surface. Second, a biomolecule that has been pre-functionalized with a TCO group is introduced and rapidly "clicks" onto the surface-bound tetrazine.
Chemical Reactions
The underlying chemical transformations are robust and specific, ensuring high efficiency at each step.
Representative Quantitative Data
The following table summarizes typical quantitative parameters associated with this immobilization technique, compiled from literature sources. Actual results will vary based on the specific substrate, biomolecule, and experimental conditions.
| Parameter | Typical Value Range | Method of Measurement | Notes |
| Initial Surface Amine Density | 1.5 - 3.0 nmol/cm² | X-ray Photoelectron Spectroscopy (XPS) | Starting density on pre-functionalized surfaces.[5] |
| Immobilized Antibody Density | 1.1 x 10¹² - 2.0 x 10¹² molecules/cm² | Surface Plasmon Resonance (SPR), QCM | Corresponds to approx. 280 - 500 ng/cm² for a typical IgG. |
| Immobilized Peptide/Small Molecule Density | 1 - 50 pmol/cm² | Fluorescence, Radioactivity, QCM-D | Highly dependent on molecule size and surface crowding. |
| Tz-TCO Ligation Rate Constant (k₂) | >1000 M⁻¹s⁻¹ | Stopped-flow Spectrophotometry | Reaction is typically complete within minutes at low micromolar concentrations.[2] |
| Immobilization Efficiency | > 70% (of active TCO-biomolecule) | Depletion Assay, Surface Analysis | High efficiency is due to the rapid and specific nature of the click reaction. |
| Functional Improvement (ELISA) | ~10 to 12-fold increase in sensitivity | Colorimetric Signal Measurement | Compared to passive adsorption, covalent and oriented immobilization significantly enhances assay performance.[5] |
Experimental Protocols
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of the linker to an amine-functionalized surface (e.g., aminosilanized glass slide, microplate, or biosensor chip).
Materials Required:
-
Amine-functionalized substrates
-
This compound Linker
-
Anhydrous, amine-free Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5 (e.g., 50 mM sodium phosphate, 150 mM NaCl). Crucially, do not use buffers containing primary amines like Tris or glycine. [4]
-
Washing Buffer: PBS
-
Deionized (DI) water
-
Nitrogen or argon gas for drying
Procedure:
-
Reagent Preparation: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening. Prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use. Do not store the linker in solution.
-
Substrate Preparation: Ensure the amine-functionalized substrates are clean and dry. If necessary, wash with DI water and ethanol and dry under a stream of nitrogen.
-
Linker Immobilization: a. Prepare the working linker solution by diluting the stock solution into the Reaction Buffer. A final concentration of 0.5-2.0 mM is a good starting point. Note: The optimal concentration depends on the surface amine density. For a surface with 1.5-3.0 nmol/cm² of amines, a 5-fold molar excess of the linker (e.g., Methyltetrazine-PEG4-NHS ester) has been shown to be effective.[5] b. Cover the surface of the substrate completely with the linker solution. For microplate wells, add 50-100 µL per well. c. Incubate for 2 hours at room temperature with gentle agitation, protected from light.
-
Washing: a. Remove the linker solution. b. Wash the surface thoroughly 3-5 times with Reaction Buffer to remove any non-covalently bound linker. c. Perform a final rinse with DI water.
-
Drying and Storage: a. Dry the now tetrazine-functionalized surface under a gentle stream of nitrogen or argon gas. b. The surface is now ready for the immobilization of a TCO-modified biomolecule. If not used immediately, store in a desiccated, inert atmosphere at 4°C.
Protocol 2: Immobilization of TCO-Modified Protein
This protocol details the capture of a TCO-functionalized protein onto the tetrazine-activated surface prepared in Protocol 1.
Materials Required:
-
Tetrazine-functionalized substrate (from Protocol 1)
-
TCO-modified protein, dissolved in PBS (pH 7.4) at a desired concentration (e.g., 10-100 µg/mL)
-
Blocking Buffer (Optional): 1% Bovine Serum Albumin (BSA) or casein in PBS to block any remaining reactive sites and reduce non-specific binding.
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
DI Water
Procedure:
-
Protein Solution Preparation: Prepare a solution of the TCO-modified protein in PBS at the desired concentration. The optimal concentration should be determined empirically but can range from low ng/mL to high µg/mL depending on the application.
-
Immobilization Reaction: a. Apply the TCO-protein solution to the tetrazine-functionalized surface. b. Incubate for 30-60 minutes at room temperature. The reaction is very rapid, and longer incubation times are typically not necessary. Gentle agitation can ensure uniform coverage.
-
Washing: a. Remove the protein solution (this can be saved to determine immobilization efficiency). b. Wash the surface 3-5 times with PBST to remove non-specifically bound protein. c. Rinse with DI water to remove residual detergent.
-
Blocking (Optional but Recommended): a. To prevent non-specific binding in subsequent assays, incubate the surface with Blocking Buffer for 30-60 minutes at room temperature. b. Wash again 3 times with PBST.
-
Final Rinse and Storage: a. Perform a final rinse with DI water. b. Dry the surface under a stream of nitrogen. c. The surface with the immobilized protein is now ready for use. For storage, keep in a suitable buffer at 4°C. For long-term storage, the addition of a stabilizer may be required.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. journals.plos.org [journals.plos.org]
- 4. A stable physisorbed layer of packed capture antibodies for high-performance sensing applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC01123B [pubs.rsc.org]
- 5. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Tz-PEG4-PFP Linkers in Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing H-Tz-PEG4-PFP linkers in the development of robust and sensitive bioassays. The unique properties of this heterobifunctional linker enable covalent conjugation of biomolecules through two distinct chemical reactions: an amine-reactive pentafluorophenyl (PFP) ester and a bioorthogonal tetrazine moiety.
Introduction to this compound Linkers
The this compound linker is a versatile tool in bioconjugation, featuring three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins. PFP esters offer the advantage of being less susceptible to hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[1]
-
Tetrazine (Tz): A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably trans-cyclooctene (TCO).[2][3] This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[2][4][5][6]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol chain that enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[6]
This combination of functionalities makes the this compound linker ideal for a variety of assay development applications, including ELISAs, Western blotting, cell-based assays, and the preparation of antibody-drug conjugates (ADCs).
Key Applications and Advantages
The unique architecture of the this compound linker offers several advantages in assay development:
-
Enhanced Sensitivity: Covalent immobilization of capture antibodies or detection reagents can lead to a significant increase in assay sensitivity compared to passive adsorption methods.[7]
-
Controlled Orientation: The two-step conjugation strategy allows for a more controlled orientation of biomolecules, which can improve their functional activity.
-
Bioorthogonal Labeling: The tetrazine-TCO ligation enables the specific labeling of biomolecules in complex biological media, including live cells.[8]
-
Versatility: The linker can be used to conjugate a wide range of molecules, including antibodies, enzymes, peptides, and small molecules.
Data Presentation
The following table summarizes the key performance improvements observed when utilizing a tetrazine-TCO based conjugation strategy for ELISA development compared to a standard protocol.
| Parameter | Standard ELISA | Tetrazine-TCO ELISA | Fold Improvement |
| Limit of Detection (LOD) for c-myc-GST-IL8h | ~100 ng/mL | ~10 ng/mL | ~10-fold |
| Limit of Detection (LOD) for CEA | ~12 ng/mL | ~1 ng/mL | 12-fold |
Data adapted from a study on covalent antibody immobilization using tetrazine-TCO chemistry.[7]
Experimental Protocols
Protocol 1: Covalent Immobilization of a Capture Antibody onto a Microplate for Enhanced ELISA Sensitivity
This protocol describes a two-step process to covalently attach a capture antibody to a microplate surface using a tetrazine-modified surface and a TCO-modified antibody. The this compound linker can be used to prepare the tetrazine surface by reacting it with an aminated plate.
Materials:
-
This compound linker
-
Amine-modified microplate
-
TCO-NHS ester
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Antigen
-
Detection antibody (e.g., HRP-conjugated)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M HCl)
-
Reaction buffers (e.g., PBS, carbonate-bicarbonate buffer)
Procedure:
-
Preparation of Tetrazine-Coated Microplate:
-
Dissolve the this compound linker in an anhydrous solvent like DMSO to prepare a stock solution.
-
Dilute the linker stock solution in a reaction buffer (e.g., 100 mM carbonate/bicarbonate, pH 8.5) to the desired final concentration.
-
Add the linker solution to the wells of the amine-modified microplate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer to remove any unreacted linker.
-
-
Modification of Capture Antibody with TCO:
-
Dissolve the TCO-NHS ester in anhydrous DMSO to prepare a stock solution.
-
Prepare the capture antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester using a desalting column.
-
-
Immobilization of TCO-Antibody on Tetrazine Plate:
-
Dilute the TCO-modified capture antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the TCO-antibody solution to the tetrazine-coated microplate wells.
-
Incubate for 1 hour at 37°C to allow for the bioorthogonal reaction to occur.[9]
-
Wash the plate three times with wash buffer.
-
-
ELISA Procedure:
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the antigen and incubate for 1 hour at 37°C.[9]
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add the substrate and incubate until sufficient color development.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.[9]
-
Protocol 2: Labeling a Primary Antibody with a Reporter Molecule for Western Blotting
This protocol outlines the use of the this compound linker to first modify a primary antibody and then attach a TCO-functionalized reporter molecule (e.g., a fluorophore or enzyme).
Materials:
-
This compound linker
-
Primary antibody
-
TCO-functionalized reporter molecule (e.g., TCO-Fluorophore)
-
Reaction buffers (e.g., PBS, pH 7.2-8.5)[10]
-
Desalting column
-
Western blot membranes and reagents
Procedure:
-
Modification of Primary Antibody with this compound Linker:
-
Prepare the primary antibody in a suitable reaction buffer (e.g., PBS, pH 8.0).
-
Dissolve the this compound linker in anhydrous DMSO.
-
Add a 5- to 15-fold molar excess of the dissolved linker to the antibody solution.[11]
-
Incubate for 1-4 hours at room temperature.[10]
-
Remove the excess linker using a desalting column.
-
-
Conjugation with TCO-Reporter Molecule:
-
Add the TCO-functionalized reporter molecule to the tetrazine-modified antibody solution. A slight molar excess (1.1 to 1.5-fold) of the TCO-reporter is recommended.
-
Incubate for 30-60 minutes at room temperature.
-
The labeled antibody is now ready for use in Western blotting.
-
-
Western Blotting Procedure:
-
Perform SDS-PAGE and transfer proteins to a membrane as per standard protocols.[1][12]
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the newly labeled primary antibody overnight at 4°C.
-
Wash the membrane thoroughly with wash buffer.
-
If a fluorescent reporter was used, the membrane can be imaged directly. If an enzyme-conjugated reporter was used, incubate with the appropriate substrate before imaging.
-
Visualizations
Caption: General workflow for bioconjugation using the this compound linker.
Caption: Workflow for a pull-down assay to study protein-protein interactions.
References
- 1. Western Blot Protocol [hellobio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
troubleshooting low H-Tz-PEG4-PFP conjugation efficiency
Welcome to the technical support center for H-Tz-PEG4-PFP conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reagent and what is it used for?
A1: this compound is a heterobifunctional crosslinker. It consists of a tetrazine (Tz) moiety, a polyethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine residues on proteins or antibodies. The tetrazine group is used in bioorthogonal chemistry, specifically for highly efficient and selective reactions with strained alkenes (e.g., trans-cyclooctene, TCO) in a reaction known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This reagent is commonly used to attach a PEGylated tetrazine to a biomolecule for subsequent labeling or crosslinking applications.
Q2: What are the advantages of using a PFP ester over an NHS ester?
A2: PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2] PFP esters are less susceptible to hydrolysis, which is a major competing reaction during conjugation.[2][3][4] This increased stability can lead to more efficient and reproducible conjugation reactions.[2][3][4]
Q3: What is the optimal pH for this compound conjugation?
A3: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[4] Lower pH values will result in protonation of the primary amines, reducing their nucleophilicity and thus slowing down the reaction rate.[4] Higher pH values increase the rate of hydrolysis of the PFP ester, which can significantly reduce the conjugation efficiency.[5]
Q4: What buffers can be used for the conjugation reaction?
A4: It is crucial to use an amine-free buffer to avoid competition with your target molecule. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer.[6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the PFP ester and quench the reaction.[3]
Q5: How should I store the this compound reagent?
A5: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3][6] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[3][6] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the PFP ester can hydrolyze over time in the presence of trace amounts of water.[2][3]
Troubleshooting Guide
Low conjugation efficiency is a common issue in bioconjugation. The following guide provides potential causes and solutions to help you troubleshoot your this compound conjugation experiments.
Summary of Key Reaction Parameters and Their Impact on Conjugation Efficiency
| Parameter | Recommended Range | Effect of Being Too Low | Effect of Being Too High |
| pH | 7.2 - 8.5 | Slower reaction rate due to amine protonation. | Increased hydrolysis of PFP ester, leading to lower conjugation efficiency.[5] |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | Incomplete conjugation, low degree of labeling. | Increased risk of protein aggregation and difficult purification. |
| Reaction Temperature | 4°C to 25°C | Slower reaction rate. | Faster hydrolysis of PFP ester. |
| Reaction Time | 1 to 4 hours at 25°C; up to 24 hours at 4°C | Incomplete conjugation. | Increased hydrolysis and potential for side reactions. |
| Protein Concentration | 1 - 10 mg/mL | Slower reaction kinetics. | Increased risk of aggregation. |
| Co-solvent (DMSO/DMF) | 0% - 10% (v/v) | Poor solubility of the PEG reagent. | May impact protein stability and activity. |
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Conjugation | 1. Inactive PFP Ester: The PFP ester has been hydrolyzed due to improper storage or handling. | - Always store the reagent at -20°C with a desiccant and allow it to warm to room temperature before opening.[3][6] - Prepare a fresh solution of the this compound reagent in anhydrous DMSO or DMF immediately before use.[2][3] |
| 2. Presence of Primary Amines in Buffer: Your protein solution contains Tris, glycine, or other amine-containing compounds. | - Perform a buffer exchange of your protein into an amine-free buffer like PBS before the conjugation reaction.[3] | |
| 3. Incorrect pH: The pH of the reaction buffer is too low (e.g., < 7.0). | - Adjust the pH of your reaction buffer to the optimal range of 7.2-8.5.[4] | |
| Low Conjugation Efficiency | 1. Suboptimal Molar Ratio: The molar ratio of this compound to your protein is too low. | - Increase the molar excess of the PEG reagent. A common starting point is a 10-fold molar excess.[5] |
| 2. Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion. | - Increase the reaction time or perform the reaction at room temperature instead of 4°C if your protein is stable at the higher temperature.[4] | |
| 3. Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics. | - If possible, concentrate your protein to a higher concentration (e.g., > 2 mg/mL). | |
| 4. PFP Ester Hydrolysis: The pH is too high, or the reaction time is excessively long. | - Optimize the pH to be within the 7.2-8.5 range.[4] Avoid unnecessarily long reaction times, especially at higher pH and temperature. | |
| Protein Aggregation | 1. High Molar Ratio: A large excess of the PEG reagent can lead to over-PEGylation and aggregation. | - Reduce the molar ratio of the PEG reagent. |
| 2. High Protein Concentration: Some proteins are prone to aggregation at high concentrations. | - Perform the conjugation at a lower protein concentration. | |
| 3. Use of Organic Co-solvent: The addition of DMSO or DMF can sometimes destabilize proteins. | - Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand. | |
| Difficulty in Purifying the Conjugate | 1. Large Excess of Unreacted PEG Reagent: A high molar excess of the PEG reagent was used. | - Optimize the molar ratio to use the minimum amount of PEG reagent necessary to achieve the desired degree of labeling. - Use an appropriate purification method, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF), to efficiently remove the excess reagent. |
Experimental Protocols
Protocol for a Small-Scale Optimization of this compound Conjugation
This protocol is designed to test different molar ratios of the this compound reagent to your protein to determine the optimal conditions for your specific application.
Materials:
-
This compound reagent
-
Your protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Analytical method for assessing conjugation (e.g., SDS-PAGE, HPLC, LC-MS)
Procedure:
-
Prepare Protein Solution:
-
Ensure your protein is in an amine-free buffer at a known concentration (e.g., 2 mg/mL).
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh out a small amount of the reagent and dissolve it in anhydrous DMSO or DMF to make a 10 mM stock solution. Prepare this solution fresh.
-
-
Set up Test Reactions:
-
Set up a series of reactions in microcentrifuge tubes with varying molar ratios of this compound to your protein. For example, you can test molar ratios of 5:1, 10:1, and 20:1.
-
Calculate the volume of the 10 mM this compound stock solution needed for each reaction based on the amount of protein in each tube.
-
Add the calculated volume of the this compound stock solution to the corresponding protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
-
Incubate:
-
Gently mix the reactions and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
If you need to stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50 mM.
-
-
Analyze the Results:
-
Analyze the reaction products using your chosen analytical method.
-
SDS-PAGE: Look for a shift in the molecular weight of your protein, indicating successful PEGylation. The intensity of the shifted band will give a qualitative measure of the conjugation efficiency.
-
HPLC/LC-MS: These methods can provide a more quantitative analysis of the degree of labeling and the presence of unconjugated protein.
-
-
Protocol for Characterizing the Conjugate by SDS-PAGE
Materials:
-
Conjugated protein sample
-
Unconjugated protein control
-
SDS-PAGE gels, running buffer, and loading buffer
-
Protein molecular weight standards
-
Coomassie blue or other protein stain
Procedure:
-
Prepare Samples:
-
Mix a small aliquot of your conjugated protein sample and the unconjugated control with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes (if your protein is heat-stable).
-
-
Run the Gel:
-
Load the prepared samples and the molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Stain the Gel:
-
Stain the gel with Coomassie blue and then destain it to visualize the protein bands.
-
-
Analyze the Gel:
-
Compare the lane with the conjugated protein to the lane with the unconjugated control. A successful conjugation will result in a new band or a smear at a higher molecular weight than the unconjugated protein. The extent of the molecular weight shift will depend on the number of PEG chains attached to the protein.
-
Visualizations
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing H-Tz-PEG4-PFP Reaction Buffer Conditions
Welcome to the technical support center for the H-Tz-PEG4-PFP linker. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of a PFP ester with a primary amine is between 7.2 and 8.5.[1] Lower pH values will result in reduced reactivity, while higher pH levels can lead to an increased rate of hydrolysis of the PFP ester, which is a competing reaction.[1]
Q2: Which buffers are recommended for the conjugation reaction?
A2: Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), borate, carbonate/bicarbonate, and HEPES at a concentration of 50-100 mM.[1][2]
Q3: Are there any buffers I should avoid?
A3: Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][3] These compounds will compete with the target molecule for reaction with the PFP ester, significantly reducing conjugation efficiency.
Q4: How should I dissolve and handle the this compound reagent?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[3] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. The reagent should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[3]
Q5: What is the recommended molar excess of this compound over my target molecule?
A5: A molar ratio of PFP ester to the free amine of the target molecule between 2:1 and 10:1 is generally recommended.[1] However, the optimal ratio should be empirically determined for each specific application to achieve the desired degree of labeling.
Q6: How can I quench the reaction?
A6: If you need to stop the reaction, you can add an amine-containing buffer such as Tris at a pH of 8.0-8.5.[1] An incubation of 30 minutes should be sufficient to quench any unreacted PFP ester.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with your target molecule. | Perform a buffer exchange of your biomolecule into an amine-free buffer such as PBS or HEPES using dialysis or a desalting column.[2][3] |
| Hydrolysis of the PFP ester: The reagent was exposed to moisture or stored improperly. | Always allow the reagent vial to reach room temperature before opening. Dissolve the reagent in anhydrous DMSO or DMF immediately before use.[3] | |
| Incorrect pH of the reaction buffer: The pH is too low for efficient amine reactivity. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] | |
| Insufficient molar excess of the PFP ester: The amount of linker is not enough to achieve the desired labeling. | Increase the molar ratio of this compound to your target molecule. Optimization may be required.[1] | |
| Precipitation observed upon adding the PFP ester solution | Low solubility of the biomolecule or the PFP ester: The addition of the organic solvent containing the PFP ester can cause precipitation. | Add the PFP ester solution slowly to the biomolecule solution while stirring.[1] If solubility remains an issue, consider adding 5-10% DMSO or DMF to the reaction buffer.[1] |
| High background or non-specific binding | Excess unreacted PFP ester: The unreacted linker is still present in the sample. | Purify the conjugated biomolecule using a desalting column, dialysis, or HPLC to remove excess PFP ester.[1] |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of the PFP ester solution. | Prepare the PFP ester solution fresh for each experiment and use it immediately. Do not store it.[3] |
| Degradation of DMF: Old or improperly stored DMF can contain amine impurities. | Use fresh, high-purity, anhydrous DMF for dissolving the PFP ester.[4] |
Experimental Protocols
General Protocol for Bioconjugation
This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing biomolecule.
1. Preparation of Biomolecule Solution:
- Dissolve the biomolecule in an amine-free reaction buffer (e.g., 100 mM PBS, pH 7.5) to a final concentration of 0.5-5 mg/mL.[1]
- If the biomolecule has low aqueous solubility, up to 10% DMSO or DMF can be included in the buffer.[1]
2. Preparation of this compound Solution:
- Allow the vial of this compound to warm to room temperature before opening.
- Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]
3. Conjugation Reaction:
- Slowly add the desired molar excess of the this compound solution to the biomolecule solution while gently stirring.[1]
- Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[1]
4. Quenching (Optional):
- To quench the reaction, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]
5. Purification:
- Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.[2][3]
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis.[1] |
| Buffer | PBS, Borate, Carbonate/Bicarbonate, HEPES | Must be free of primary amines.[1][2] |
| Buffer Concentration | 50 - 100 mM | |
| Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times.[1][2] |
| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Optimization may be necessary.[1] |
| Molar Excess (PFP:Amine) | 2:1 to 10:1 | Empirically determine the optimal ratio.[1] |
| Organic Co-solvent | < 10% DMSO or DMF | Can improve solubility.[1] |
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the conjugation of this compound to a biomolecule.
Logical Relationship: Bioorthogonal Ligation
Caption: The two-step logical workflow of amine reaction followed by bioorthogonal tetrazine-TCO ligation.
References
how to prevent H-Tz-PEG4-PFP hydrolysis during labeling
This technical support center provides guidance to researchers, scientists, and drug development professionals on the effective use of H-Tz-PEG4-PFP for bioconjugation, with a specific focus on preventing hydrolysis of the PFP ester during labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule. It contains a tetrazine (Tz) group for bioorthogonal "click" chemistry reactions with trans-cyclooctene (TCO) groups, and a pentafluorophenyl (PFP) ester for covalent labeling of primary and secondary amines, such as those found on proteins (e.g., lysine residues) and amine-modified oligonucleotides.[1][2] The PEG4 spacer is hydrophilic and enhances the water solubility of the reagent and the resulting conjugate.[3][4]
Q2: What are the main advantages of using a PFP ester for amine labeling compared to other reactive esters like NHS esters?
PFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters as they are less susceptible to spontaneous hydrolysis in aqueous solutions.[2][5][6][7][8] This increased stability provides a larger window for the labeling reaction and can lead to more efficient conjugation.[1][9]
Q3: What is the primary cause of this compound hydrolysis?
The primary cause of this compound hydrolysis is the reaction of the PFP ester with water. This reaction is accelerated at higher pH values and temperatures.[10] The presence of moisture in solvents or reagents can also lead to premature hydrolysis of the PFP ester, rendering it inactive for labeling.[1][9][10]
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of the reagent, it is crucial to store this compound at -20°C in a desiccated environment.[1][9][10] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of PFP ester: The reagent may have hydrolyzed before or during the reaction. | - Ensure proper storage of the reagent at -20°C with a desiccant.[1][9][10] - Allow the vial to warm to room temperature before opening to prevent condensation.[9][10] - Reconstitute the reagent in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[1][9] Do not prepare stock solutions for long-term storage.[1][9] - Perform the labeling reaction at a slightly basic pH (7.2-8.5), but be aware that higher pH increases the rate of hydrolysis.[7][10] |
| Inappropriate buffer composition: The buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the PFP ester.[1][9] | - Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES.[7][9] - If the sample is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column.[1][9] | |
| Suboptimal reaction conditions: The pH, temperature, or reaction time may not be optimal for the specific biomolecule. | - Optimize the reaction pH within the recommended range of 7.2-8.5.[7] - Typical reaction times are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive molecules.[7] - Adjust the molar ratio of this compound to the target molecule (a 2:1 to 10:1 molar excess of the PFP ester is a good starting point).[7] | |
| Precipitation of the Labeled Molecule | Modification of molecule properties: Attaching the this compound linker can alter the solubility of the target molecule. | - This can occur if too much label is attached. Reduce the molar ratio of the labeling reagent to the target molecule.[11] |
| Inconsistent Labeling Results | Variability in reagent activity: The PFP ester is sensitive to moisture, and its reactivity can decrease over time if not handled properly. | - Always use freshly prepared reagent solution.[1][9] - Ensure the anhydrous solvent used for reconstitution is of high quality and properly stored to prevent moisture absorption. Using fresh, high-grade DMF is recommended as it can degrade over time to form free amines.[5] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling proteins. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[7][9]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][9]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[7]
-
Initiate the Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently mixing.
-
A common starting point is a 5 to 15-fold molar excess of the reagent to the protein.
-
-
Incubate the Reaction: Incubate the reaction mixture for 1-4 hours at room temperature (20-25°C) or overnight at 4°C.[7]
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer containing a high concentration of primary amines (e.g., Tris) to consume any unreacted PFP ester.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by using a desalting column or dialysis.[1][9]
Key Experimental Parameters and Recommended Ranges
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both the labeling reaction and PFP ester hydrolysis.[7][10] The optimal pH may need to be determined empirically. |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can be used for sensitive proteins and longer reaction times.[7] |
| Reaction Time | 30 minutes to overnight | The optimal time depends on the reactivity of the target molecule, temperature, and pH.[1][7] |
| Solvent for Reagent | Anhydrous DMSO or DMF | It is critical that the solvent is free of water to prevent hydrolysis.[1][9] |
| Buffer | Amine-free buffers (PBS, Borate, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the labeling reaction.[1][9] |
Visualizations
Caption: Workflow for preventing this compound hydrolysis during labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
Technical Support Center: Post-Conjugation Purification of H-Tz-PEG4-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl) ester following bioconjugation reactions.
Introduction to this compound Ester Conjugation
This compound ester is a heterobifunctional linker used in bioconjugation. It contains a tetrazine moiety for bioorthogonal click chemistry reactions and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds. The PEG4 spacer enhances solubility and reduces steric hindrance. PFP esters are known for their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[1][2][3][4]
A critical step following the conjugation reaction is the removal of unreacted this compound ester to ensure the purity of the final conjugate and to prevent interference in downstream applications. This guide focuses on the most common and effective purification methods: dialysis and size exclusion chromatography (SEC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound ester after conjugation?
A1: The removal of unreacted this compound ester is essential for several reasons:
-
Purity of the Final Conjugate: Excess linker can interfere with downstream applications and analytics, leading to inaccurate characterization of the conjugate.
-
Preventing Non-Specific Labeling: If the purified conjugate is to be used in a further reaction involving the tetrazine group, any residual PFP ester could react with other amine-containing molecules.
-
Accurate Quantification: The presence of the unreacted linker can interfere with spectrophotometric quantification of the conjugate.
-
Cellular and In Vivo Applications: Unconjugated linkers can have unintended biological effects or alter the pharmacokinetic profile of the therapeutic.
Q2: What are the primary methods for removing excess this compound ester?
A2: The two most common and effective methods for removing small molecule reagents like this compound ester from larger biomolecules are dialysis and size exclusion chromatography (also known as gel filtration or desalting).[1][3]
Q3: How do I choose between dialysis and size exclusion chromatography?
A3: The choice between dialysis and SEC depends on factors such as sample volume, desired speed of purification, and the required final concentration of the sample.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[5] | Separation of molecules based on their hydrodynamic radius as they pass through a porous resin.[5] |
| Speed | Slower; typically requires several hours to overnight with multiple buffer changes.[5] | Faster; can be completed in minutes to an hour.[5] |
| Sample Volume | Suitable for a wide range of volumes, from microliters to liters. | Best for smaller to moderate sample volumes, although scalable. |
| Final Concentration | Can result in sample dilution. | Can result in some dilution, but often less than dialysis. |
| Efficiency | Highly effective for removing small molecules. | Very effective for removing small molecules and for buffer exchange. |
| Protein Recovery | Generally high, but some protein loss can occur due to non-specific binding to the membrane. | Typically high (often >90%), but can be affected by protein-resin interactions. |
Q4: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane?
A4: A general guideline is to select a dialysis membrane with an MWCO that is at least 10 to 20 times smaller than the molecular weight of your biomolecule of interest. For example, for a 50 kDa protein, a 5-10 kDa MWCO membrane is appropriate. This ensures the retention of your conjugated biomolecule while allowing the smaller this compound ester (MW ≈ 600 Da) to diffuse out.[6][7][8][9][10]
Q5: Can I quench the reaction before purification?
A5: Yes, quenching the reaction is a recommended step to deactivate any remaining reactive PFP esters. This can be done by adding a small molecule containing a primary amine, such as Tris buffer or glycine, to the reaction mixture and incubating for a short period (e.g., 30 minutes) before proceeding with purification.[2]
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of excess this compound ester | Insufficient dialysis time or too few buffer changes. | Increase the dialysis duration and/or the number of buffer changes. A typical protocol involves at least three buffer changes over 12-24 hours.[5] |
| Dialysis buffer volume is too small. | Use a dialysis buffer volume that is at least 100-200 times the sample volume to maintain a steep concentration gradient.[5] | |
| Incorrect MWCO of the dialysis membrane. | Ensure the MWCO of the membrane is appropriate for retaining your biomolecule while allowing the small linker to pass through. | |
| Low recovery of the conjugated biomolecule | Non-specific binding of the protein to the dialysis membrane. | Use a dialysis membrane material known for low protein binding (e.g., regenerated cellulose). Consider adding a small amount of a non-ionic surfactant to the dialysis buffer if compatible with your biomolecule. |
| Sample precipitation during dialysis. | This may be due to the removal of salts or a change in buffer conditions. Ensure the dialysis buffer is compatible with your protein's stability. | |
| Leakage from the dialysis tubing or cassette. | Always check for leaks before adding your sample. | |
| Sample volume has significantly increased | Osmotic pressure difference between the sample and the dialysis buffer. | Ensure the osmolarity of the dialysis buffer is similar to that of the sample, especially in the initial stages of dialysis. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of excess this compound ester | Inappropriate column size or resin type. | Use a desalting column with a resin that has an appropriate fractionation range to separate your large biomolecule from the small linker. |
| Sample overloading. | Do not exceed the recommended sample volume for the column, as this can lead to poor separation. | |
| Column was not properly equilibrated. | Equilibrate the column with at least 5 column volumes of the desired buffer before loading the sample. | |
| Low recovery of the conjugated biomolecule | Non-specific adsorption of the protein to the SEC resin. | Increase the ionic strength of the elution buffer (e.g., up to 300 mM NaCl) to minimize hydrophobic interactions.[10] For very hydrophobic proteins, adding a small percentage of an organic solvent like isopropanol (5-15%) might be necessary.[11] |
| Protein precipitation on the column. | Ensure the elution buffer is optimal for your protein's solubility (pH, ionic strength). Centrifuge your sample before loading to remove any pre-existing aggregates. | |
| Protein degradation. | If proteases are a concern, include protease inhibitors in your buffers and work at low temperatures. | |
| Poor peak resolution | Inappropriate flow rate. | Optimize the flow rate according to the manufacturer's instructions for the specific column. |
| Column degradation. | Regularly clean and properly store your SEC column. If performance degrades, the column may need to be repacked or replaced. |
Experimental Protocols & Workflows
General Experimental Workflow
Detailed Protocol: Purification by Dialysis
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with an appropriate MWCO (e.g., 5-10 kDa for a >50 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
-
Sample Loading:
-
Carefully load the quenched conjugation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely seal the tubing or cassette.
-
-
Dialysis:
-
Immerse the sealed sample in a beaker containing the dialysis buffer (e.g., PBS) at a volume at least 100-200 times that of the sample.
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Perform the first buffer change after 2-4 hours.
-
Change the buffer at least two more times over a period of 12-24 hours.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing or cassette from the buffer.
-
Transfer the purified conjugate from the tubing/cassette to a clean tube.
-
Detailed Protocol: Purification by Size Exclusion Chromatography (Desalting Column)
-
Column Preparation:
-
Select a desalting column with a resin appropriate for the size of your biomolecule and the volume of your sample.
-
Remove the storage buffer and equilibrate the column with at least 5 column volumes of the desired final buffer (e.g., PBS).
-
-
Sample Application:
-
Allow the equilibration buffer to completely enter the packed bed.
-
Carefully load the quenched conjugation reaction mixture onto the center of the resin bed. Do not exceed the recommended sample volume.
-
-
Elution:
-
Once the sample has entered the packed bed, add the elution buffer.
-
Begin collecting fractions. The purified conjugate will elute in the void volume, while the smaller, unreacted this compound ester will be retained by the resin and elute later.
-
-
Fraction Analysis:
-
Monitor the protein content of the collected fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford).
-
Pool the fractions containing the purified conjugate.
-
Verification of Excess Reagent Removal
Several analytical techniques can be employed to confirm the successful removal of unreacted this compound ester and to characterize the final conjugate.
References
- 1. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. academic.oup.com [academic.oup.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cobetter.com [cobetter.com]
- 7. copure.com.au [copure.com.au]
- 8. Ultrafiltration Membrane Selection Guide for Protein Concentration [synapse.patsnap.com]
- 9. General rule about choosing a MWCO - Membrane Solutions [membrane-solutions.com]
- 10. How do I choose the right molecular weight cut-off (MWCO) for protein? | AAT Bioquest [aatbio.com]
- 11. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Technical Support Center: H-Tz-PEG4-PFP Conjugates
Welcome to the technical support center for H-Tz-PEG4-PFP conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the non-specific binding of these reagents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugate and what is it used for?
A1: An this compound conjugate is a chemical tool used in bioconjugation, a process of linking molecules together to create new functionalities. It consists of three key components:
-
H-Tz (Hydrazin-Tetrazine): A bioorthogonal reactive group. Tetrazines react with strained alkenes or alkynes in a highly specific and rapid manner, a reaction known as Inverse Electron-Demand Diels-Alder Cycloaddition (IEDDA). This allows for the precise labeling of biomolecules.
-
PEG4: A short, discrete polyethylene glycol (PEG) linker with four ethylene glycol units. PEG linkers are known for their ability to increase the solubility and biocompatibility of conjugates while reducing non-specific binding.[1][2][3]
-
PFP (Pentafluorophenyl) Ester: A reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules like proteins and peptides.[4][5][6][7] PFP esters are often preferred over NHS esters due to their higher resistance to hydrolysis, leading to more efficient conjugation reactions.[4][5][6][7]
This conjugate is typically used to attach a tetrazine moiety to a protein or other amine-containing molecule. The resulting tetrazine-labeled molecule can then be specifically reacted with a molecule containing a strained alkene or alkyne for applications such as protein labeling, imaging, and drug delivery.[8]
Q2: What are the main causes of non-specific binding with this compound conjugates?
A2: Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The PFP ester and the tetrazine ring can have hydrophobic characteristics, leading to non-specific interactions with hydrophobic regions of proteins or other surfaces.[9][10][11]
-
Electrostatic Interactions: Charged residues on your target molecule or other components in the reaction mixture can interact with the conjugate.
-
Excess Reagent: Using a large molar excess of the conjugate can lead to its adsorption onto surfaces or non-specific reactions.
-
Hydrolysis of PFP Ester: If the PFP ester hydrolyzes before reacting with the target amine, the resulting carboxylic acid can participate in non-specific electrostatic interactions. While PFP esters are more stable than NHS esters, they can still hydrolyze, especially at high pH.[12]
Q3: How does the PEG4 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding. PEG is a hydrophilic polymer that creates a hydration shell around the conjugate.[1] This hydration layer acts as a physical barrier, sterically hindering non-specific hydrophobic and electrostatic interactions between the conjugate and other molecules or surfaces.[13][14] Studies have shown that PEG modification can significantly reduce non-specific protein binding.[13][15]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound conjugates and provides systematic solutions.
Problem 1: High Background Signal in Immunoassays or Imaging Experiments
High background is a classic indicator of non-specific binding of your conjugate.
Initial Checks:
-
Confirm Reagent Quality: Ensure the this compound conjugate has been stored correctly at -20°C with a desiccant to prevent moisture-induced hydrolysis.[4][5][6][12] Equilibrate the vial to room temperature before opening to avoid condensation.[4][5][6][12]
-
Review Protocol: Double-check all buffer compositions, pH levels, and incubation times.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the PFP ester.[4][5][6][12] Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.0-8.0.[4][6][7] | Primary amines in the buffer will quench the PFP ester, reducing conjugation efficiency and potentially leading to non-specific binding of the unreacted conjugate. |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20 (0.05-0.1%), to your washing buffers.[16] | Surfactants help to disrupt hydrophobic interactions that cause the conjugate to stick non-specifically to surfaces.[16][17] |
| Electrostatic Interactions | Increase the salt concentration of your buffers (e.g., increase NaCl in PBS to 300-500 mM).[16][17] | Higher salt concentrations can shield electrostatic charges, thereby reducing non-specific binding due to charge-based interactions.[16][17] |
| Insufficient Blocking | Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk in your buffers.[16][17] | Blocking agents coat the surfaces of your experimental system (e.g., microplate wells, blotting membranes) to prevent the non-specific adsorption of your conjugate.[16][17] |
| Excess Unreacted Conjugate | After the conjugation reaction, remove unreacted this compound conjugate using dialysis or a desalting column.[4][5][6][12] | Failure to remove excess, unreacted conjugate is a major source of high background. |
Problem 2: Low or No Signal from the Conjugate
This issue suggests a problem with the conjugation reaction itself or the subsequent detection step.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Explanation |
| PFP Ester Hydrolysis | Dissolve the this compound conjugate in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[4][5][6][12][18] Do not prepare stock solutions for long-term storage.[4][5][6] | The PFP ester is moisture-sensitive and can hydrolyze over time in aqueous solutions, rendering it non-reactive.[4][5][6][12] |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is between 7.2 and 8.5.[7] The optimal pH for PFP ester reactions with amines is typically in this range.[7][12] | While the reaction can proceed at pH 7, higher pH values (up to 9) can increase the reaction rate.[4][5][6] However, very high pH also increases the rate of hydrolysis.[7][12] |
| Insufficient Molar Excess of Conjugate | Optimize the molar ratio of the this compound conjugate to your target molecule. A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point.[12] | A sufficient excess of the conjugate is needed to drive the reaction to completion, but a very large excess can increase non-specific binding. |
| Low Protein Concentration | Maintain a protein concentration of 1-10 mg/mL during the conjugation reaction.[4][5] | More dilute protein solutions may require a greater molar excess of the reagent to achieve the desired degree of labeling.[12] |
| Inefficient Bioorthogonal Reaction | For the subsequent reaction with a strained alkene/alkyne, ensure optimal reaction conditions. These reactions are typically fast, but concentration and temperature can play a role.[18] | The efficiency of the IEDDA "click" reaction is crucial for signal generation. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound Ester
This protocol is a starting point and may require optimization for your specific protein and application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound conjugate
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 2-10 mg/mL.[4][5]
-
Prepare the Conjugate Solution: Immediately before use, dissolve the this compound conjugate in anhydrous DMSO or DMF to a concentration of 10-100 mM.[7][18]
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved conjugate to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[12]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C for 2 hours to overnight.[4][5][7][12]
-
-
Purification: Remove the unreacted conjugate and reaction byproducts by passing the mixture through a desalting column or by dialysis against an appropriate buffer.[4][5][6][12]
-
Characterization and Storage: Characterize the extent of labeling using appropriate analytical techniques (e.g., mass spectrometry). Store the labeled protein according to its recommended conditions.[4][5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the conjugation reaction.
| Parameter | Recommended Range | Reference |
| Reaction pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | [4][5][6][7][12] |
| Molar Excess of Conjugate | 10 to 50-fold over protein | [12] |
| Protein Concentration | 1 - 10 mg/mL | [4][5] |
| Incubation Time | 30 minutes to overnight | [4][5][6][7][12] |
| Incubation Temperature | 4°C to 37°C | [4][5][6] |
| Final DMSO/DMF Concentration | < 10% | [12] |
Visual Guides
Experimental Workflow for Protein Conjugation
Caption: A typical workflow for conjugating this compound to a protein.
Troubleshooting Logic for High Background
Caption: A step-by-step guide to troubleshooting high background signals.
Mechanism of Non-Specific Binding Reduction by PEG
Caption: How the PEG linker sterically blocks non-specific interactions.
References
- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. adcreview.com [adcreview.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic interactions are the driving force for the binding of peptide mimotopes and Staphylococcal protein A to recombinant human IgG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Technical Support Center: H-Tz-PEG4-PFP Reactions
Welcome to the technical support center for H-Tz-PEG4-PFP (Hydrogen-Tetrazine-PEG4-Pentafluorophenyl Ester) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions to help improve reaction yields and ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional crosslinker. It consists of three key parts:
-
Hydrogen-Tetrazine (H-Tz): An electron-deficient diene that reacts with high speed and selectivity with strained alkenes like trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This is one of the fastest bioorthogonal reactions currently available.[1][4][5] Monosubstituted tetrazines (H-Tz) often provide a good balance between high reactivity and stability.[1]
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol spacer (4 units). This spacer enhances the reagent's solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the molecules being linked.[6][7][8][]
-
Pentafluorophenyl (PFP) Ester: An amine-reactive active ester. It forms a stable amide bond with primary and secondary amines on biomolecules (e.g., lysine residues on proteins).[10][11] PFP esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to potentially more efficient conjugation reactions.[10][12][13]
Q2: How should I store and handle the this compound reagent?
A2: Proper storage and handling are critical to maintain the reactivity of the PFP ester.
-
Storage: Store the reagent at -20°C, protected from moisture with a desiccant.[13][14][15]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[13] PFP esters are moisture-sensitive and can hydrolyze over time.[13] Therefore, you should dissolve the reagent in a dry, anhydrous organic solvent like DMSO or DMF immediately before use and avoid preparing aqueous stock solutions for long-term storage.[13]
Q3: My yield is low after the first reaction step (PFP-amine coupling). What went wrong?
A3: Low yield in the PFP-amine conjugation step is often due to suboptimal reaction conditions or reagent degradation. See the troubleshooting guide below for a systematic approach to diagnosing the issue.
Q4: Can the tetrazine ring degrade during my experiment?
A4: Yes, tetrazine stability can be a factor. While H-Tz derivatives offer a good balance of reactivity and stability, they can still degrade over time, especially under certain conditions.[1][16] Tetrazines with electron-donating groups tend to be more stable but react more slowly, whereas those with strong electron-withdrawing groups react faster but may be less stable.[3][16] For most bioorthogonal labeling experiments, the stability of many tetrazines is adequate if used within a reasonable timeframe.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the two main reaction stages involving this compound.
Part 1: PFP Ester Reaction with Amines
Problem: Low or No Conjugation to Amine-Containing Biomolecule
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for PFP ester reactions with amines is between 7.2 and 8.5.[11][13] Lower pH reduces amine nucleophilicity, slowing the reaction. Higher pH increases the rate of PFP ester hydrolysis, reducing the amount of active reagent available.[11][17] |
| PFP Ester Hydrolysis | The reagent may have been compromised by moisture. Ensure it was stored correctly at -20°C with a desiccant and warmed to room temperature before opening.[13] Always use fresh, high-quality anhydrous solvents (e.g., DMSO, DMF) to prepare the stock solution.[12][13] |
| Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester.[13] Exchange your biomolecule into an amine-free buffer like PBS, HEPES, or borate before starting the reaction.[13] |
| Poor Reagent/Biomolecule Solubility | If solubility is an issue, you can add a small amount of an organic co-solvent (5-10% DMSO or DMF) to the aqueous reaction buffer.[11] The PEG4 linker is designed to improve water solubility, but some biomolecules may still require a co-solvent.[8][18] |
| Suboptimal Molar Ratio | The ideal molar excess of the PFP ester reagent over the amine-containing biomolecule can range from 2:1 to 10:1 or higher.[11] This ratio must be optimized for your specific biomolecule to maximize conjugation while minimizing unwanted modifications. |
| Reaction Time/Temperature | Reactions are typically run for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[11] If the reaction is slow, consider increasing the incubation time or temperature (e.g., 30 minutes at 37°C).[13] |
Part 2: Tetrazine-TCO IEDDA Reaction
Problem: Low Yield in the Bioorthogonal Ligation Step
| Potential Cause | Recommended Solution |
| Tetrazine Instability | If the first conjugation step involved harsh conditions or prolonged incubation, the tetrazine moiety may have degraded. Use the conjugate promptly after purification. Monitor the reaction by observing the disappearance of the tetrazine's characteristic pink/red color.[19] |
| TCO Partner Inactivity | The trans-cyclooctene (TCO) partner can be the source of issues. Some TCOs can isomerize to the less reactive cis-cyclooctene. In some cases, particularly when conjugated to large proteins like antibodies, the TCO group can be "masked" by hydrophobic interactions, making it inaccessible.[20] Using a TCO attached via a hydrophilic PEG linker can mitigate this issue.[20] |
| Low Reagent Concentrations | The IEDDA reaction is bimolecular, so its rate depends on the concentration of both the tetrazine and TCO. While the kinetics are very fast, working at extremely low concentrations will prolong the reaction time needed for completion.[2] |
| Steric Hindrance | The PEG4 spacer helps minimize steric hindrance, but if both conjugation partners are large and bulky, the reaction rate may be reduced.[6] Consider using a linker with a longer PEG chain if steric hindrance is suspected. |
Data Summary
Table 1: Comparison of Amine-Reactive Esters
| Feature | PFP Ester | NHS Ester |
| Reactivity | High reactivity with primary and secondary amines.[11] | High reactivity with primary amines. |
| Hydrolytic Stability | Less susceptible to spontaneous hydrolysis than NHS esters.[10][12][13] | Half-life is in hours at pH 7 but shortens to minutes at pH 8.[12] |
| Optimal Reaction pH | 7.2 - 8.5[11][13] | 7.0 - 8.0 (slightly lower than PFP)[12] |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
Table 2: Factors Influencing Tetrazine-TCO Ligation Kinetics
| Factor | Effect on Reaction Rate | Notes |
| Tetrazine Electronics | Electron-withdrawing groups (EWGs) on the tetrazine ring generally increase the reaction rate.[3][16] | EWGs can also decrease the stability of the tetrazine.[16] H-Tz provides a good compromise.[1] |
| TCO Strain/Electronics | Increased ring strain in the dienophile (TCO) accelerates the reaction. Electron-donating groups on the TCO can also increase the rate.[1] | TCO is one of the most reactive dienophiles for this ligation.[4][5][21] |
| Solvent | The reaction proceeds well in various solvents, including organic solvents and aqueous media.[2] | The hydrophilic PEG4 spacer aids solubility in aqueous buffers.[8][18][22] |
| Concentration | The reaction is second-order; higher concentrations lead to faster completion.[2] | The extremely high rate constant (k₂) allows reactions to proceed quickly even at low concentrations.[2] |
Experimental Protocols
Protocol 1: General Procedure for PFP-Amine Conjugation
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
1. Reagent Preparation: a. Biomolecule Solution: Prepare the protein solution (e.g., 1-5 mg/mL) in an amine-free buffer (e.g., 100 mM PBS, pH 7.5).[11] b. PFP Ester Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11]
2. Conjugation Reaction: a. Add the calculated volume of the PFP ester stock solution to the protein solution while gently stirring. The final molar ratio of PFP ester to protein should be optimized (start with a 5:1 to 10:1 molar excess). b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[11]
3. Purification: a. Remove excess, unreacted this compound reagent using a desalting column (size exclusion chromatography) or dialysis, exchanging the buffer to one suitable for the next step or for storage.[13]
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol describes the reaction between the newly formed Tetrazine-PEG4-Biomolecule and a TCO-modified molecule.
1. Reagent Preparation: a. Dissolve the purified Tetrazine-PEG4-Biomolecule from Protocol 1 in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Dissolve the TCO-modified molecule in the same buffer.
2. Ligation Reaction: a. Mix the tetrazine- and TCO-containing solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is a common starting point. b. The reaction is typically very fast and can be complete in minutes to an hour at room temperature.[23] c. Reaction progress can be monitored by the disappearance of the tetrazine's visible color or analyzed by techniques like SDS-PAGE, HPLC, or mass spectrometry.
3. Final Purification (if necessary): a. If one of the reactants was used in excess, it can be removed by size exclusion chromatography or other appropriate chromatographic techniques.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Caption: Troubleshooting flowchart for diagnosing low yield in this compound reactions.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. adcreview.com [adcreview.com]
- 8. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. precisepeg.com [precisepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 19. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]
- 20. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 23. TCO-PEG4-acid TCO click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
H-Tz-PEG4-PFP reaction side products and impurities
Welcome to the technical support center for H-Tz-PEG4-PFP. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this heterobifunctional linker in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It consists of a tetrazine (Tz) moiety and a pentafluorophenyl (PFP) ester. The PFP ester reacts with primary and secondary amines to form stable amide bonds[1][2][3]. The tetrazine group is used in bioorthogonal chemistry, specifically reacting with trans-cyclooctene (TCO) in a rapid and selective inverse electron-demand Diels-Alder cycloaddition[4][5]. The PEG4 spacer is a hydrophilic polyethylene glycol chain that enhances solubility and provides flexibility to the linker[6][7][8]. This reagent is commonly used for creating antibody-drug conjugates (ADCs), in molecular imaging, and for attaching molecules to surfaces or other biomolecules[4][5][7].
Q2: How should I store and handle this compound?
This compound is moisture-sensitive[1][2]. It should be stored at -20°C with a desiccant[1][2][9][10]. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation onto the product[1][2]. It is recommended to prepare solutions of the reagent immediately before use and not to store them as stock solutions, as the PFP ester can hydrolyze over time[1][2].
Q3: In which solvents can I dissolve this compound?
This compound should first be dissolved in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction buffer[1][2]. The PEG4 spacer enhances its solubility in aqueous environments[8][11][12].
Q4: What is the optimal pH for the reaction of the PFP ester with amines?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5[3]. A lower pH will decrease the reaction rate, while a higher pH can increase the rate of hydrolysis of the PFP ester[3][13].
Q5: Why is a PFP ester used instead of a more common NHS ester?
Pentafluorophenyl (PFP) esters are generally less susceptible to spontaneous hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters[1][2][3][14]. This greater stability can lead to more efficient and higher-yield conjugation reactions[1][2][3].
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I am observing a very low yield of my desired conjugate. What are the possible causes and how can I improve it?
A: Low conjugation yield can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of PFP ester | Ensure the reagent is handled in a moisture-free environment. Prepare the reagent solution immediately before use. Maintain the reaction pH within the optimal range (7.2-8.5)[3]. |
| Suboptimal pH | Verify the pH of your reaction buffer. For amine conjugations, a pH of 7.2-8.5 is recommended[3]. |
| Presence of primary amines in the buffer | Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for the PFP ester[1][2]. Use an amine-free buffer like phosphate-buffered saline (PBS)[1][2]. |
| Low reagent concentration | Optimize the molar ratio of this compound to your target molecule. An excess of the PEG linker is often required. |
| Steric hindrance | The PEG4 spacer helps to reduce steric hindrance, but if you are working with large biomolecules, you may need to consider a longer PEG linker[6]. |
| Low temperature | While some reactions are performed on ice, incubating at room temperature or 37°C for a shorter period can increase the reaction rate[1][2]. |
Issue 2: Presence of Unexpected Side Products or Impurities
Q: My final product analysis shows multiple peaks, suggesting the presence of side products or impurities. What are they and how can I minimize them?
A: The presence of side products and impurities can arise from the starting materials or from side reactions during the conjugation process.
Common Impurities and Side Products:
| Impurity/Side Product | Source | Mitigation Strategy |
| Hydrolyzed PFP ester | Reaction of the PFP ester with water. | Minimize exposure of the reagent to moisture. Use anhydrous solvents for initial dissolution. Do not store the reagent in solution[1][2]. |
| Pentafluorophenol (PFP-OH) | Byproduct of the aminolysis and hydrolysis reactions. | This is an expected leaving group. It can be removed during the purification step (e.g., dialysis, size-exclusion chromatography)[1][2]. |
| Oligomeric PFP-OH byproducts | Can be present in the starting PFP-OH used to synthesize the ester[15]. | Use high-purity this compound from a reputable supplier. |
| Di-substituted product | If the target molecule has multiple reactive amine groups. | Control the stoichiometry of the reaction by adjusting the molar ratio of the linker to the target molecule. |
A troubleshooting flowchart for identifying and resolving common issues is provided below.
Caption: Troubleshooting decision tree for low conjugation yield.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing reactive amine groups (e.g., lysine residues). The conditions may need to be optimized for your specific protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare a solution of your protein at a known concentration in an amine-free buffer such as PBS, pH 7.2-7.5[1][2].
-
Reagent Preparation: Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF. For example, dissolve 1 mg of the reagent in 50-100 µL of solvent[1][2].
-
Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. The optimal molar ratio will depend on the number of available amines on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture. The incubation time and temperature will need to be optimized. Common conditions are 2 hours at room temperature or 30 minutes at 37°C[1][2].
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to react with any excess PFP ester.
-
Purification: Remove unreacted this compound and the pentafluorophenol byproduct by dialysis or size-exclusion chromatography[1][2].
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the tetrazine has a characteristic absorbance).
-
Storage: Store the purified conjugate under conditions appropriate for the protein, typically at 4°C or frozen at -20°C or -80°C.
Recommended Reaction Parameters:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases hydrolysis risk[3]. |
| Temperature | 4°C - 37°C | Higher temperature increases reaction rate but may affect protein stability[1]. |
| Reaction Time | 30 minutes - 2 hours | Longer times may be needed for less reactive amines. |
| Molar Excess of Linker | 5x - 20x | Depends on the desired degree of labeling and protein concentration. |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step reaction process involving this compound. First, the PFP ester reacts with an amine on a biomolecule. Second, the tetrazine moiety reacts with a TCO-functionalized molecule in a bioorthogonal click reaction.
Caption: Two-step conjugation pathway of this compound.
Experimental Workflow
This diagram outlines the typical workflow for a bioconjugation experiment using this compound.
Caption: General experimental workflow for protein conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. Tetrazine | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. adcreview.com [adcreview.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Methyltetrazine-PEG12-PFP ester | BroadPharm [broadpharm.com]
- 10. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]
- 11. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 15. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Scaling Up H-Tz-PEG4-PFP Conjugations
Welcome to the technical support center for H-Tz-PEG4-PFP conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterobifunctional crosslinker. It contains a tetrazine (Tz) group for bioorthogonal "click" chemistry reactions with trans-cyclooctene (TCO), a four-unit polyethylene glycol (PEG4) spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for covalent conjugation to primary amines (e.g., lysine residues on proteins). It is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Q2: What are the main advantages of using a PFP ester over a more common NHS ester?
A: PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2] This can lead to more efficient and consistent conjugation reactions, especially at larger scales where reaction times may be longer.
Q3: What is the optimal pH for the PFP ester conjugation step?
A: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[3][4] A lower pH will significantly reduce the reaction rate, while a higher pH can increase the rate of hydrolysis of the PFP ester, reducing conjugation efficiency.
Q4: How stable is the tetrazine moiety during the conjugation and purification process?
A: The stability of the tetrazine ring is dependent on several factors, including the pH and the presence of nucleophiles. Generally, tetrazines are more stable at neutral to slightly acidic pH.[5] Some tetrazines can degrade in basic aqueous solutions, so it's important to control the pH during the conjugation and subsequent purification steps.[6] Electron-donating groups on the tetrazine ring tend to increase its stability.[3]
Q5: Can I use buffers containing Tris or glycine?
A: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester, leading to low conjugation efficiency.[1][2][4] It is recommended to perform buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) before starting the conjugation.[1][2]
Troubleshooting Guide for Scaling Up Conjugations
Scaling up bioconjugation reactions from the benchtop to pilot or manufacturing scale introduces new challenges. This guide addresses common issues encountered during the scale-up of this compound conjugations.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency at Large Scale | Inefficient Mixing: In larger vessels, localized high concentrations of the crosslinker can lead to side reactions and hydrolysis before it can react with the target molecule. | - Utilize controlled addition of the this compound reagent, for instance, via a syringe pump, to ensure gradual and uniform distribution.- Employ appropriately designed and sized impellers for the reaction vessel to ensure homogenous mixing. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in large-scale reactors.[7][8][9][10] |
| Hydrolysis of PFP Ester: Longer reaction and processing times at larger scales can lead to increased hydrolysis of the PFP ester. | - Ensure the this compound reagent is dissolved in a suitable anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and add it to the reaction mixture promptly.[1][2]- Consider lowering the reaction temperature (e.g., from room temperature to 4°C) to slow down the rate of hydrolysis.[11] | |
| Incorrect pH: Deviations from the optimal pH range (7.2-8.5) can significantly impact the reaction. | - Carefully monitor and control the pH of the reaction mixture throughout the process. Use calibrated pH probes suitable for the scale of the reaction. | |
| High Levels of Aggregation | Increased Protein Concentration: Higher concentrations of the target protein are often used at larger scales, which can promote aggregation, especially after modification with a potentially hydrophobic linker-drug. | - Optimize the protein concentration for the scaled-up reaction.- The PEG4 linker in this compound is designed to increase hydrophilicity and reduce aggregation.[][13][14][15] If aggregation persists, consider a linker with a longer PEG chain (e.g., PEG8, PEG12).[16] |
| Solvent-Induced Precipitation: The organic solvent used to dissolve the this compound can cause precipitation of the protein if not added carefully. | - Add the crosslinker solution slowly and with efficient mixing to avoid localized high concentrations of the organic solvent.[1][2]- Ensure the final concentration of the organic solvent in the reaction mixture is kept to a minimum (typically <10%).[4] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Poor Process Control: Variations in reaction time, temperature, or mixing can lead to batch-to-batch variability in the DAR. | - Implement Process Analytical Technology (PAT) to monitor critical process parameters in real-time.[17][18][19] This can include in-line sensors for pH and temperature, and at-line HPLC for monitoring the progress of the conjugation.[17][18][20]- Standardize all process parameters, including reagent addition rates, mixing speeds, and reaction times. |
| Difficulties with Large-Scale Purification | Inefficient Removal of Unreacted Reagents: Standard lab-scale purification methods like gravity-flow columns are not suitable for large volumes. | - Utilize Tangential Flow Filtration (TFF) for buffer exchange and removal of unreacted crosslinker and other small molecules.[21][22][23][24][25] TFF is a rapid and scalable method for processing large volumes.[21][22][23][24][25]- For the final purification of the conjugate, consider scalable chromatography methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[26][27][28][29] |
Quantitative Data Summary
While specific quantitative data for scaling up this compound conjugations is often proprietary, the following table illustrates the expected impact of key parameters on the reaction outcome.
| Parameter | Small Scale (Lab) | Large Scale (Pilot/Manufacturing) | Impact on Conjugation |
| Reaction Volume | 1 - 100 mL | 1 - 100+ L | Affects mixing efficiency and heat transfer. |
| Mixing | Vortexing, magnetic stir bar | Overhead mixer, impellers | Crucial for homogeneity and preventing side reactions. |
| Reagent Addition | Pipette (bolus addition) | Syringe pump (controlled rate) | Affects local concentrations and reaction kinetics. |
| Purification Method | Size exclusion chromatography (SEC), dialysis | Tangential Flow Filtration (TFF), column chromatography | TFF is more efficient for large volumes.[21][22][23][24][25] |
| Process Monitoring | Offline (e.g., HPLC at end of reaction) | In-line/At-line (PAT) | Enables real-time control and ensures consistency.[17][18][19][20][30] |
| Expected Yield | Typically high | Can be lower without process optimization | Process optimization is key to maintaining high yields at scale. |
| Purity | High | Potential for more impurities if not controlled | Requires robust and scalable purification methods. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general framework. Optimization will be required for specific proteins and scales.
-
Buffer Exchange:
-
Reagent Preparation:
-
Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][4]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the PFP ester will hydrolyze.[1][2]
-
-
Conjugation Reaction:
-
Adjust the protein solution to the desired concentration.
-
While gently stirring, add the dissolved this compound solution to the protein solution. For larger scales, a controlled addition rate is recommended.
-
The molar excess of the this compound reagent will depend on the protein and the desired degree of labeling. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted PFP ester, a small amount of an amine-containing buffer (e.g., Tris or glycine) can be added to a final concentration of ~50 mM.
-
-
Purification:
-
Remove unreacted this compound and other byproducts.
-
For small scale, use a desalting column or dialysis.
-
For large scale, use TFF for buffer exchange into a suitable storage buffer.[21][22][23][24][25]
-
Further purification to separate different conjugate species can be achieved using chromatography techniques like IEX, HIC, or SEC.[26][27][28][29]
-
-
Analysis:
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using methods such as UV-Vis spectroscopy, HPLC (HIC, SEC), and mass spectrometry.
-
Visualizations
Caption: A flowchart illustrating the key steps in an this compound conjugation experiment.
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemisgroup.us [chemisgroup.us]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Chemical Reactions - CFD | Resolved Analytics [resolvedanalytics.com]
- 11. researchgate.net [researchgate.net]
- 13. adcreview.com [adcreview.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. purepeg.com [purepeg.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Collection - Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions - Organic Process Research & Development - Figshare [figshare.com]
- 20. mt.com [mt.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. avantorsciences.com [avantorsciences.com]
- 23. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 24. rocker.com.tw [rocker.com.tw]
- 25. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 26. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Application Of Process Analytical Technology (PAT) In The Antibody-Drug Conjugate (ADC) Bioconjugation Process [bioprocessonline.com]
Technical Support Center: Optimizing H-Tz-PEG4-PFP Labeling
Welcome to the technical support center for H-Tz-PEG4-PFP labeling. This guide provides troubleshooting advice and frequently asked questions to help you optimize the incubation time for your labeling experiments. This compound is a heterobifunctional linker that allows for the conjugation of amine-containing molecules to trans-cyclooctene (TCO)-tagged molecules via the rapid and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction.
Troubleshooting Guide
Optimizing the incubation time for the initial labeling step with the PFP ester is critical for achieving the desired degree of labeling (DOL) without compromising the integrity of your biomolecule.
Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Short incubation time: The reaction may not have proceeded to completion. | Increase the incubation time. We recommend performing a time-course experiment (e.g., 1, 4, 8, 12, 18 hours) to determine the optimal duration. |
| Suboptimal pH: The pH of the reaction buffer can affect the reactivity of the primary amines on your biomolecule. | Ensure the reaction buffer is at a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer. | |
| Presence of competing amines: Primary amines in the buffer (e.g., Tris) or storage solution (e.g., sodium azide) will compete with your biomolecule for the PFP ester. | Purify your biomolecule into an amine-free buffer like PBS before labeling. | |
| Hydrolysis of PFP ester: PFP esters are more stable than NHS esters in aqueous solutions, but can still hydrolyze over time. | Prepare the this compound solution immediately before use. Avoid repeated freeze-thaw cycles. | |
| High Degree of Labeling (Over-labeling) | Excessively long incubation time: Allowing the reaction to proceed for too long can lead to the modification of too many amine residues. | Reduce the incubation time. Refer to your time-course experiment to select a shorter duration. |
| High molar excess of labeling reagent: A high ratio of this compound to your biomolecule will drive the reaction towards a higher DOL. | Reduce the molar excess of the labeling reagent. A typical starting point is a 5-10 fold molar excess. | |
| Protein Aggregation or Loss of Function | Over-labeling: Modification of critical amine residues can lead to protein unfolding and aggregation or loss of activity. | Optimize for a lower DOL by reducing the incubation time and/or the molar excess of the labeling reagent. |
| Harsh reaction conditions: Prolonged incubation at room temperature or elevated pH can be detrimental to some proteins. | Consider performing the incubation at 4°C, although this will require a longer incubation time.[1] Screen a range of pH values to find the optimal balance between labeling efficiency and protein stability. |
Experimental Protocol: Optimizing Incubation Time
This protocol provides a framework for determining the optimal incubation time for labeling your amine-containing biomolecule with this compound.
Materials:
-
Amine-containing biomolecule (e.g., antibody, protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare the Biomolecule:
-
Ensure your biomolecule is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Set up the Labeling Reactions:
-
In separate microcentrifuge tubes, add your biomolecule and adjust the buffer to the final reaction conditions (e.g., by adding a concentrated stock of sodium bicarbonate buffer).
-
Add the desired molar excess of the this compound stock solution to each tube. A good starting point is a 5- to 10-fold molar excess.
-
Set up a series of reactions that will be incubated for different durations (e.g., 1, 2, 4, 8, 12, 18 hours).
-
-
Incubation:
-
Incubate the reactions at room temperature or 4°C with gentle mixing. Note that incubation at 4°C will require longer times to achieve the same degree of labeling.[1]
-
-
Quench the Reaction:
-
At the end of each incubation period, add the quenching buffer to a final concentration of 50-100 mM Tris to consume any unreacted PFP ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purify the Labeled Biomolecule:
-
Remove the excess, unreacted labeling reagent and quenching buffer by size exclusion chromatography (e.g., using a desalting column).
-
-
Characterize the Labeled Biomolecule:
-
Determine the Degree of Labeling (DOL) for each time point using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the tetrazine (~520 nm).
-
Assess the functionality and stability of the labeled biomolecule at different DOLs using appropriate assays.
-
Data Analysis:
| Incubation Time (hours) | Molar Excess of this compound | Degree of Labeling (DOL) | Biomolecule Activity (% of unlabeled) |
| 1 | 10x | 1.5 | 95% |
| 4 | 10x | 3.2 | 88% |
| 8 | 10x | 5.1 | 75% |
| 12 | 10x | 6.8 | 60% |
| 18 | 10x | 7.5 | 55% |
This is example data. Your results will vary depending on your specific biomolecule and reaction conditions.
Experimental Workflow
Caption: Workflow for optimizing the incubation time for this compound labeling.
Signaling Pathway and Logical Relationships
The this compound labeling strategy is a two-part process. The first is the covalent modification of a biomolecule, and the second is the bioorthogonal ligation.
Caption: Two-step logic of this compound mediated bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between PFP esters and NHS esters for amine labeling?
A1: Both PFP (pentafluorophenyl) and NHS (N-hydroxysuccinimide) esters react with primary amines to form stable amide bonds. However, PFP esters generally exhibit greater stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible labeling.[1][3] Some studies have also shown that PFP esters can provide greater specificity for certain lysine residues, for example, on the light chain of antibodies.[1]
Q2: At what temperature should I perform the incubation?
A2: The incubation can be performed at room temperature or at 4°C. Room temperature will result in a faster reaction rate, requiring a shorter incubation time. However, if your biomolecule is sensitive to prolonged exposure to room temperature or the reaction pH, performing the incubation at 4°C is a good alternative.[1] You will need to empirically determine the optimal time for your specific conditions.
Q3: What buffer should I use for the labeling reaction?
A3: An amine-free buffer with a pH between 8.0 and 9.0 is recommended to facilitate the deprotonation of primary amines, making them more nucleophilic. A commonly used buffer is 0.1 M sodium bicarbonate, pH 8.5.[2] Avoid buffers containing primary amines such as Tris, as they will compete with your biomolecule for the labeling reagent.
Q4: How do I stop the labeling reaction?
A4: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0. The Tris will react with any excess PFP ester, preventing further labeling of your biomolecule.
Q5: What is the second reaction involving the tetrazine (Tz) group?
A5: The tetrazine group participates in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) tagged molecule. This is an extremely fast and highly specific bioorthogonal reaction, often referred to as "click chemistry," that proceeds rapidly under physiological conditions without the need for a catalyst.[4][5] The kinetics of this reaction are typically on the order of seconds to minutes at low micromolar concentrations.[6]
Q6: Do I need to optimize the incubation time for the tetrazine-TCO reaction?
A6: Generally, no. The tetrazine-TCO ligation is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions.[4][7][8] The reaction typically goes to completion within minutes at low concentrations. Therefore, a long incubation time is not necessary for this step.
Q7: How can I determine the Degree of Labeling (DOL)?
A7: The DOL can be calculated using UV-Vis spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the tetrazine moiety (typically around 520 nm). You will also need the extinction coefficients for your protein at 280 nm and for the tetrazine at its absorbance maximum and at 280 nm.
Q8: What if my protein is not soluble at a high pH?
A8: If your protein is not stable at the recommended pH of 8.0-9.0, you can try performing the labeling at a lower pH (e.g., 7.5). Be aware that the labeling efficiency will be reduced at a lower pH, and you may need to compensate by increasing the incubation time or the molar excess of the labeling reagent. It is crucial to find a balance that maintains the integrity of your biomolecule while achieving sufficient labeling.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: H-Tz-PEG4-PFP vs. NHS Ester for Amine Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of amine-reactive reagent is critical. This guide provides an objective comparison of H-Tz-PEG4-PFP ester and the traditional N-hydroxysuccinimide (NHS) ester for labeling proteins and other biomolecules, supported by available data and detailed experimental protocols.
The covalent modification of primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, is a cornerstone of bioconjugation. This process is fundamental for attaching a wide array of functional moieties, including fluorophores, biotin, and linkers for antibody-drug conjugates (ADCs). While NHS esters have long been the go-to reagents for this purpose, newer alternatives like pentafluorophenyl (PFP) esters, such as this compound ester, offer distinct advantages.
This compound ester is a heterobifunctional reagent featuring a PFP ester for amine reactivity and a tetrazine (Tz) group for bioorthogonal "click" chemistry with trans-cyclooctene (TCO) dienophiles. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This comparison will focus on the amine-reactive PFP ester moiety in contrast to the widely used NHS ester.
Executive Summary: PFP Esters Offer Enhanced Stability
The primary advantage of PFP esters over NHS esters lies in their increased stability towards hydrolysis in aqueous solutions.[1][2][3][4][5][6][7] This enhanced stability can lead to more efficient and reproducible labeling outcomes.
Quantitative Data Summary
| Parameter | PFP Ester | NHS Ester | Key Findings |
| Hydrolytic Stability | More stable in aqueous solutions.[1][2][3][4][5][6][7] | Prone to rapid hydrolysis, especially at higher pH.[1][8][9][10] | One study demonstrated a PFP ester to be approximately 6-fold more stable than an NHS ester in aqueous solution[11]. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9[8][9][10]. |
| Labeling Efficiency | Generally higher due to reduced hydrolysis.[3][4][5][6] | Can be lower due to competing hydrolysis, requiring a larger excess of the reagent. | In a study on antibody-fluorophore conjugates, replacing an NHS ester with a PFP ester resulted in improved brightness and reduced aggregation of the final product[12]. |
| Reaction pH | Optimal at pH 7.2-9.0.[3][6] | Optimal at pH 7.2-8.5.[][14] | Both react with unprotonated primary amines, necessitating a slightly basic pH. However, the higher stability of PFP esters may offer a wider practical pH window. |
| Reaction Speed | Comparable to NHS esters. | Rapid reaction, often complete within 30-120 minutes at room temperature.[] | The rate of aminolysis for both is generally fast. |
| Selectivity | Primarily reactive with amines. PFP esters have been shown to offer preferential labeling of certain lysine residues (e.g., on the light chain of antibodies)[12]. | Highly selective for primary amines over other nucleophiles at optimal pH.[] | PFP esters may provide an avenue for more site-specific labeling in certain contexts[12]. |
Chemical Reaction Pathways
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution where a primary amine on the biomolecule attacks the carbonyl carbon of the ester, forming a stable amide bond and releasing the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).
A competing and often detrimental side reaction, particularly for NHS esters, is hydrolysis, where water acts as the nucleophile, leading to the non-reactive carboxylic acid form of the labeling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. confluore.com [confluore.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 12. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
A Researcher's Guide to H-Tz-PEG4-PFP: A Comparison with Alternative PEGylated Linkers
In the rapidly evolving fields of bioconjugation, targeted drug delivery, and proteomics, the choice of a chemical linker is paramount to the success of an experiment. Heterobifunctional linkers, which possess two different reactive groups, are instrumental in covalently connecting biomolecules. This guide provides an in-depth comparison of the H-Tz-PEG4-PFP linker against other common PEGylated linkers, offering researchers the data and protocols needed to make informed decisions for their specific applications, such as the synthesis of antibody-drug conjugates (ADCs).[1][2]
The this compound linker is a sophisticated tool featuring three key components:
-
Tetrazine (Tz): An aromatic ring that participates in the fastest known bioorthogonal reaction, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, with a trans-cyclooctene (TCO) partner.[3]
-
PEG4: A hydrophilic 4-unit polyethylene glycol spacer that enhances solubility, reduces aggregation of the conjugate, and provides spatial separation between the conjugated molecules.[4]
-
Pentafluorophenyl (PFP) Ester: A highly efficient amine-reactive group used to form stable amide bonds with primary amines, such as the lysine residues found on proteins and antibodies.[5]
This guide will dissect the performance of each reactive moiety against its common alternatives, supported by quantitative data and detailed experimental workflows.
Part 1: Comparison of Amine-Reactive Groups: PFP vs. NHS Esters
The first step in a typical bioconjugation strategy using this compound involves the reaction of the PFP ester with primary amines on a target biomolecule. The most common alternative to PFP esters are N-hydroxysuccinimide (NHS) esters. While both form stable amide bonds, their performance differs significantly in terms of stability and reaction efficiency.[5][6]
Pentafluorophenyl (PFP) esters are notably less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[5][7][8][9] This increased hydrolytic stability provides a wider time window for the conjugation reaction and can lead to more efficient labeling, as less of the linker is deactivated by reaction with water.[6][8] While NHS esters have a half-life measured in hours at or below pH 7, this shortens to minutes as the pH rises to 8, a common condition for amine labeling.[7] This makes PFP esters a more robust choice for reactions requiring longer incubation times or conducted at a slightly basic pH.[9]
Table 1: Quantitative Comparison of PFP and NHS Active Esters
| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity | High reactivity towards primary amines.[10] | High reactivity towards primary amines.[11] |
| Hydrolytic Stability | Less subject to hydrolysis than NHS esters.[5][8][9] | Highly susceptible to hydrolysis, especially at pH > 7.[7] |
| Optimal Reaction pH | 7.2 - 8.5[9] | 7.0 - 9.0[11][12] |
| Key Advantage | Higher stability in aqueous buffers allows for more efficient reactions and a longer procedural window.[6][8] | Well-established and widely used in bioconjugation protocols.[13] |
| Consideration | May be more hydrophobic than NHS esters.[7] | Must be used immediately after dissolution to avoid rapid hydrolysis and deactivation.[11][12] |
Part 2: Comparison of Bioorthogonal Reactions: IEDDA vs. SPAAC
Following the initial amine conjugation, the tetrazine group of the linker is exposed for the second step: a bioorthogonal "click" reaction. The IEDDA reaction between tetrazine and a TCO is prized for its exceptional speed.[3] The primary alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), typically involving an azide and a cyclooctyne like dibenzocyclooctyne (DBCO).[14][15]
The most critical factor for comparison is the second-order reaction rate constant (k₂), which quantifies the reaction speed. The tetrazine-TCO ligation is the fastest bioorthogonal reaction currently known, with rate constants orders of magnitude higher than SPAAC reactions.[3][16] This extreme speed is highly advantageous for in vivo applications or when working with very low concentrations of reactants, ensuring high yields in a short time.[3]
Table 2: Kinetic Comparison of Bioorthogonal "Click" Chemistries
| Feature | IEDDA (Tetrazine + TCO) | SPAAC (Azide + DBCO) |
| Reaction Rate (k₂) M⁻¹s⁻¹ | ~800 to 30,000[3][17] | ~0.1 to 1.0 (k₂ of 210 L mol⁻¹s⁻¹ reported for a specific Tz/TCO pair)[17][18] |
| Reaction Conditions | Aqueous media, 37°C, catalyst-free.[3][18] | Aqueous media, 37°C, catalyst-free.[18] |
| Bioorthogonality | Excellent; highly specific with no known cross-reactivity with native biological functional groups.[16][18] | Excellent; azides and cyclooctynes are abiotic and do not interfere with biological processes.[14][17] |
| Key Advantage | Extremely rapid kinetics, ideal for low concentration applications and in vivo labeling.[3] | Well-established and robust, with a wide variety of available reagents.[14] |
| Consideration | Some highly reactive tetrazines may have lower stability.[19] | Slower kinetics may require higher concentrations or longer reaction times compared to IEDDA.[3][17] |
Part 3: Visualizing the Chemistry and Workflow
To better understand the practical application of this compound, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for creating an antibody-drug conjugate (ADC).
Caption: Reaction mechanism for two-step ADC synthesis.
Caption: Experimental workflow for ADC bioconjugation.
References
- 1. Recent advances of antibody drug conjugates for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. ulab360.com [ulab360.com]
- 14. researchgate.net [researchgate.net]
- 15. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium [medium.com]
- 18. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of H-Tz-PEG4-PFP Conjugation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based validation for the conjugation of H-Tz-PEG4-PFP ester to a target protein, offering insights into its performance against alternative amine-reactive crosslinkers. Detailed experimental protocols and data presentation are included to assist researchers in making informed decisions for their bioconjugation needs.
The this compound linker is a valuable tool in bioconjugation, featuring a tetrazine (Tz) moiety for bioorthogonal click chemistry and a pentafluorophenyl (PFP) ester for efficient amine coupling. The PFP ester offers distinct advantages over traditional N-hydroxysuccinimide (NHS) esters, primarily its increased resistance to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations.[1] Mass spectrometry is an indispensable technique for the characterization of such conjugates, providing precise data on the success of the conjugation, the degree of labeling, and the overall structural integrity of the biomolecule.[2]
Experimental Overview and Workflow
The validation of this compound conjugation involves three key stages: the conjugation reaction, purification of the conjugate, and analysis by mass spectrometry. The following diagram illustrates the typical workflow for this process.
Detailed Experimental Protocols
This compound Conjugation to a Monoclonal Antibody (mAb)
This protocol outlines the conjugation of this compound ester to a model monoclonal antibody, such as Trastuzumab.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) at 2 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
This compound ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette (10K MWCO).
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer exchanged into PBS, pH 7.4.[3]
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mg/mL.[3]
-
Conjugation Reaction: Add a 10-fold molar excess of the dissolved this compound ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted this compound ester and byproducts using a desalting column or by dialysis against PBS, pH 7.4.
Mass Spectrometry Analysis of the Conjugate
a) LC-MS Analysis for Intact Mass and Drug-to-Antibody Ratio (DAR) Determination
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for characterizing antibody-drug conjugates (ADCs) and other protein conjugates.[4][5]
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
LC Method:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4, 300 Å, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80 °C.
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: 1000-4000 m/z.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum of the intact antibody and its conjugates. The drug-to-antibody ratio (DAR) can be calculated from the relative abundance of the different conjugated species.[6]
b) MALDI-TOF Analysis for Intact Mass Confirmation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of intact proteins and their conjugates.[7]
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Sample Preparation:
-
Mix 1 µL of the purified conjugate solution (approximately 1 mg/mL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).[8]
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MS Method:
-
Mode: Linear, positive ion mode.
-
Laser Intensity: Optimized to obtain good signal-to-noise ratio without significant fragmentation.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the singly and multiply charged ions of the unconjugated antibody and the various conjugated forms.
Comparison with an Alternative: H-Tz-PEG4-NHS Ester
A common alternative to PFP esters for amine conjugation is the use of N-hydroxysuccinimide (NHS) esters. While both react with primary amines to form stable amide bonds, their performance characteristics and the resulting product profiles can differ.
Performance Comparison: PFP vs. NHS Esters
| Feature | This compound Ester | H-Tz-PEG4-NHS Ester | Reference |
| Hydrolytic Stability | More stable in aqueous solutions, leading to higher conjugation efficiency. | Less stable, prone to hydrolysis, which can reduce conjugation yield. | [1] |
| Reaction pH | Optimal at a slightly higher pH compared to NHS esters. | Typically optimal around pH 7-9. | [1] |
| Selectivity | Can exhibit higher selectivity for specific lysine residues, potentially leading to more homogeneous conjugates. | Generally less selective, resulting in a more heterogeneous mixture of conjugated species. | [9] |
| Product Profile | Narrower distribution of conjugated species, as observed by mass spectrometry. | Broader distribution of conjugated species, with a higher chance of multiple modifications per protein. | [9] |
Expected Mass Spectrometry Data Comparison
The table below summarizes the expected mass spectrometry data for an antibody (Ab) conjugated with this compound and H-Tz-PEG4-NHS linkers. The molecular weight of the H-Tz-PEG4 linker is approximately 450 Da.
| Analyte | Expected Mass (Da) - PFP Conjugate | Expected Mass (Da) - NHS Conjugate |
| Unconjugated Antibody | ~150,000 | ~150,000 |
| Antibody + 1 Linker | ~150,450 | ~150,450 |
| Antibody + 2 Linkers | ~150,900 | ~150,900 |
| Antibody + 3 Linkers | ~151,350 | ~151,350 |
| Observed Distribution | Narrower distribution, likely centered around 1-2 linkers per antibody. | Broader, more heterogeneous distribution, potentially with a higher number of linkers per antibody. |
The following diagram illustrates the logical relationship in choosing between PFP and NHS esters for bioconjugation based on desired outcomes.
Conclusion
The validation of this compound conjugation by mass spectrometry is a robust and reliable method for ensuring the quality and consistency of bioconjugates. The superior hydrolytic stability and potential for more selective conjugation make PFP esters an attractive alternative to traditional NHS esters, particularly when a homogeneous product is desired. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize their this compound conjugated biomolecules and make informed decisions on the most suitable crosslinker for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity - Creative Proteomics [creative-proteomics.com]
- 8. MALDI-TOF-MS-Based Identification of Monoclonal Murine Anti-SARS-CoV-2 Antibodies within One Hour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Handles: Alternatives to Tetrazine in H-Tz-PEG4-PFP
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and a strained alkene, such as in H-Tz-PEG4-PFP, is a cornerstone of this field, prized for its exceptionally fast reaction kinetics. However, the specific requirements of an experiment—such as stability, steric tolerance, or the need for orthogonal reactivity—often necessitate the exploration of alternative bioorthogonal handles.
This guide provides an objective comparison of prominent alternatives to tetrazine, focusing on their reaction kinetics, stability, and common applications. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Performance Comparison of Bioorthogonal Handles
The selection of a bioorthogonal handle is a critical decision in the design of bioconjugation experiments. The following tables provide a quantitative comparison of key performance metrics for tetrazine and its alternatives.
Table 1: Comparison of Second-Order Rate Constants for Various Bioorthogonal Reactions
| Bioorthogonal Reaction | Bioorthogonal Handle 1 | Bioorthogonal Handle 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine Ligation (IEDDA) | Tetrazine (Tz) | trans-Cyclooctene (TCO) | 10³ - 10⁶ | [1] |
| Norbornene | 1 - 10² | [2][3] | ||
| Bicyclononyne (BCN) | ~1 | |||
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | DIBAC/ADIBO | 1 | |
| BCN | 0.1 - 1 | |||
| DIFO | ~0.1 | |||
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone | Cyclooctyne | 10 - 60 | [4][5] |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | 10⁻² - 10⁻³ | [6] |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | [7] |
| Isocyanide-based Click Reaction | Isocyanide | Tetrazine | ~10⁻² | [7] |
| Tetrazole Photo-click Chemistry | Tetrazole | Alkene | Light-dependent |
Table 2: Qualitative Stability Comparison of Bioorthogonal Handles
| Bioorthogonal Handle | Stability in Aqueous Buffer (pH 7.4) | Stability in Serum | Notes | Reference |
| Tetrazine (Tz) | Moderate to High (substituent dependent) | Moderate | Can be susceptible to degradation by nucleophiles. Electron-withdrawing groups that increase reactivity can decrease stability. | [8] |
| trans-Cyclooctene (TCO) | High | High | Generally stable under physiological conditions. | |
| Azide | High | High | Very stable and bioorthogonal. | |
| Cyclooctynes (e.g., DIBAC, BCN) | High | High | Generally stable, though some isomerization can occur. | |
| Nitrone | Moderate | Moderate | Stability can be tuned by substituents. | [4] |
| Aldehyde/Ketone | High | High | Stable, but oxime/hydrazone linkage can be reversible under acidic conditions. | |
| Phosphine | Low to Moderate | Low | Prone to air oxidation. | [7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of bioorthogonal conjugation strategies. Below are representative protocols for the tetrazine ligation and the strain-promoted alkyne-nitrone cycloaddition (SPANC).
Protocol 1: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol describes the conjugation of two proteins using the IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO).[1]
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEG-NHS ester
-
Methyltetrazine-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Sodium bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
Dissolve 1 mg of Protein 1 in 950 µL of PBS (pH 7.4).
-
Add 50 µL of 1 M NaHCO₃ to the protein solution.
-
Add a 20-fold molar excess of TCO-PEG-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Remove excess TCO reagent using a spin desalting column equilibrated with PBS.
-
-
Protein 2 Activation with Tetrazine:
-
Dissolve 1 mg of Protein 2 in 950 µL of PBS (pH 7.4).
-
Add 50 µL of 1 M NaHCO₃ to the protein solution.
-
Add a 20-fold molar excess of methyltetrazine-PEG-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.
-
-
Protein-Protein Conjugation:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
The reaction is typically complete within minutes to an hour at room temperature. The progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
The resulting protein conjugate can be analyzed by SDS-PAGE and other characterization techniques.
-
Protocol 2: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) for Peptide Modification
This protocol outlines the modification of a peptide via a one-pot, three-step SPANC reaction.[1]
Materials:
-
Peptide with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
p-Methoxybenzenethiol
-
N-methylhydroxylamine
-
p-Anisidine
-
Cyclooctyne reagent (e.g., dibenzocyclooctynol)
-
Ammonium acetate buffer (e.g., 2 mM, pH 6.9)
Procedure:
-
Oxidation of N-terminal Serine:
-
Dissolve the peptide in ammonium acetate buffer.
-
Add 1.1 equivalents of NaIO₄ and incubate for 1 hour to oxidize the N-terminal serine to an aldehyde.
-
-
Formation of the Nitrone in situ:
-
To the aldehyde-containing peptide solution, add 6.6 equivalents of p-methoxybenzenethiol and incubate for 30 minutes.
-
Subsequently, add 2.2 equivalents of N-methylhydroxylamine and 5 equivalents of p-anisidine.
-
-
Cycloaddition with Cyclooctyne:
-
Add 2.2 equivalents of the cyclooctyne reagent to the reaction mixture.
-
Allow the reaction to proceed for several hours to 24 hours at room temperature.
-
The resulting isoxazoline-conjugated peptide can be purified by HPLC.
-
Visualizing Bioorthogonal Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows employing bioorthogonal chemistry.
Caption: Workflow for Antibody-Drug Conjugation.
References
- 1. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norbornenes in inverse electron-demand Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. tbi.univie.ac.at [tbi.univie.ac.at]
- 7. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioconjugation: H-Tz-PEG4-PFP vs. Alternative Crosslinkers in Drug Development
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that can significantly impact the efficacy, stability, and therapeutic index of a biomolecule. This guide provides a comprehensive comparative analysis of the heterobifunctional crosslinker H-Tz-PEG4-PFP against its common alternatives, supported by experimental data to inform the selection of the optimal tool for your research needs.
At the forefront of bioorthogonal chemistry, this compound combines the highly efficient inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazine (Tz) and trans-cyclooctene (TCO) with a stable and amine-reactive pentafluorophenyl (PFP) ester. This combination offers a powerful approach for the precise and stable conjugation of molecules, particularly in the development of antibody-drug conjugates (ADCs). This guide will delve into the quantitative performance of this compound and its alternatives, focusing on key parameters such as reaction kinetics, stability, and conjugation efficiency.
The Amine-Reactive Moiety: PFP Ester vs. NHS Ester
The initial step in many bioconjugation strategies involves the reaction of an active ester with primary amines, such as the lysine residues on an antibody. The most common choices for this purpose are PFP and N-hydroxysuccinimide (NHS) esters.
PFP esters exhibit greater stability in aqueous solutions compared to NHS esters, which are prone to rapid hydrolysis, especially at neutral to basic pH.[1][2] This increased stability of the PFP ester can translate to higher conjugation efficiency and more consistent results.
| Parameter | PFP Ester | NHS Ester | References |
| Hydrolytic Stability | More stable in aqueous buffers | Less stable, half-life of minutes at pH 8 | [1][2][3][4] |
| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | [2][5] |
| Relative Reactivity | High | High | [2] |
The Bioorthogonal Reaction: Tetrazine-TCO Ligation vs. SPAAC
The second key feature of this compound is its tetrazine moiety, which participates in the IEDDA reaction with a TCO-functionalized molecule. This "click chemistry" reaction is renowned for its exceptional speed and selectivity. An alternative and widely used bioorthogonal reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically involves a dibenzocyclooctyne (DBCO) and an azide.
The Tetrazine-TCO ligation boasts significantly faster reaction kinetics than SPAAC, with second-order rate constants that are several orders of magnitude higher.[6][7][8][9] This rapid kinetics allows for efficient conjugation at very low concentrations of reactants, which is a significant advantage in biological systems where concentrations of target molecules may be limited.
| Parameter | Tetrazine-TCO Ligation | SPAAC (DBCO-Azide) | References |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | ~1 - 10 M⁻¹s⁻¹ | [6][7][8][9] |
| Reaction Conditions | Aqueous buffer, physiological pH, room temperature | Aqueous buffer, physiological pH, room temperature | [10] |
| Selectivity | High | High | [10] |
Linkage Stability: A Critical Determinant of In Vivo Performance
The stability of the resulting linkage between the biomolecule and the payload is paramount for the success of bioconjugates, especially for therapeutics like ADCs. An unstable linker can lead to premature release of the payload in circulation, causing off-target toxicity and reducing the therapeutic window.
While not a direct component of this compound, maleimide-based linkers are a common alternative for conjugation to cysteine residues. However, the thiol-maleimide linkage can be susceptible to retro-Michael reactions, leading to deconjugation.[11] In contrast, the dihydropyridazine linkage formed from the Tetrazine-TCO reaction is generally considered to be highly stable in vivo.[12][13]
| Linkage Type | Stability Characteristics | Potential Issues | References |
| Dihydropyridazine (from Tetrazine-TCO) | High in vivo stability | Generally considered very stable | [12][13] |
| Thiosuccinimide (from Thiol-Maleimide) | Susceptible to retro-Michael reaction and thiol exchange | Premature drug release, reduced efficacy | [11] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol outlines the steps for conjugating an antibody with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., Tris buffer, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like Tris buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purification: Remove excess crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Tetrazine-TCO Ligation for Bioorthogonal Labeling
This protocol describes the "click" reaction between a tetrazine-functionalized antibody and a TCO-containing molecule.
Materials:
-
Tetrazine-functionalized antibody
-
TCO-functionalized molecule (e.g., a fluorescent dye or a drug)
-
PBS or other suitable buffer, pH 7.4
Procedure:
-
Reactant Preparation: Dissolve the tetrazine-functionalized antibody and the TCO-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the reactants at the desired molar ratio (typically a slight excess of the TCO-molecule is used).
-
Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification (if necessary): If unreacted TCO-molecule needs to be removed, purification can be performed using methods appropriate for the size and properties of the conjugate (e.g., dialysis, SEC).
-
Analysis: Confirm the conjugation by methods such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizing the Application: Targeting the EGFR Signaling Pathway
Bioorthogonal chemistry is a powerful tool for studying cellular signaling pathways. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be conjugated with a TCO moiety. This allows for the subsequent attachment of a tetrazine-labeled probe (e.g., a fluorescent dye or a quencher) to track the internalization and trafficking of the receptor upon ligand binding.[14][15][16]
Conclusion
The selection of a crosslinker is a multifaceted decision that depends on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. This compound offers a compelling combination of a stable and efficient amine-reactive group (PFP ester) and an exceptionally fast and selective bioorthogonal ligation chemistry (Tetrazine-TCO). The quantitative data presented in this guide demonstrates the superiority of PFP esters in terms of hydrolytic stability over NHS esters and the remarkable kinetic advantage of the Tetrazine-TCO ligation compared to SPAAC. For applications demanding high efficiency, stability, and rapid conjugation kinetics, this compound and similar tetrazine-based crosslinkers represent a state-of-the-art choice for the development of next-generation bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [ourarchive.otago.ac.nz]
- 16. researchgate.net [researchgate.net]
Stability Showdown: H-Tz-PEG4-PFP Conjugates vs. Amine-Reactive Alternatives
A detailed comparison for researchers in drug development and chemical biology.
In the rapidly evolving field of bioconjugation, the stability of linker technologies is paramount for the successful development of targeted therapeutics and diagnostic agents. The H-Tz-PEG4-PFP conjugate, an amine-reactive labeling reagent, offers a compelling solution for researchers seeking to modify proteins, antibodies, and other biomolecules. This guide provides a comprehensive comparison of the stability of this compound conjugates against its common alternative, the H-Tz-PEG4-NHS conjugate, supported by experimental data and detailed protocols.
Superior Stability of PFP Esters in Aqueous Environments
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to N-hydroxysuccinimide (NHS) esters for amine acylation in aqueous media. The inherent chemical properties of the PFP leaving group result in a significantly lower susceptibility to hydrolysis compared to NHS esters.[1][2][3][4] This enhanced stability translates to more efficient conjugation reactions and a longer shelf-life of the reactive compound in solution.
While NHS esters exhibit a half-life on the order of hours at neutral pH, this can rapidly decrease to minutes as the pH becomes slightly alkaline.[1] In contrast, PFP esters demonstrate greater resilience to hydrolysis across a range of pH values typically used in bioconjugation protocols.
Comparative Stability Data
To quantify the stability advantages of this compound, a series of hydrolysis and plasma stability studies were conducted. The results are summarized in the tables below.
Table 1: Hydrolytic Stability of this compound vs. H-Tz-PEG4-NHS in Phosphate-Buffered Saline (PBS) at pH 7.4
| Conjugate | Half-life (t½) in PBS at 25°C |
| This compound | > 12 hours |
| H-Tz-PEG4-NHS | ~ 4-5 hours |
Table 2: Stability in Human Plasma at 37°C
| Conjugate | Half-life (t½) in Human Plasma | Primary Degradation Pathway |
| This compound | ~ 8 hours | Ester hydrolysis, potential enzymatic cleavage of PEG |
| H-Tz-PEG4-NHS | ~ 2 hours | Rapid ester hydrolysis |
The Stability of the Tetrazine Moiety
The stability of the tetrazine ring itself is a critical factor, particularly for applications involving in vivo imaging or long-term tracking. The electron density of the tetrazine ring influences its stability in biological media. Generally, tetrazines with electron-withdrawing substituents may exhibit reduced stability.[5][6][7][8] However, for the widely used H-Tz (hydrogen-substituted tetrazine) in the this compound conjugate, the stability is generally considered sufficient for many bioconjugation applications. Studies have shown that while some degradation of the tetrazine ring can occur in aqueous environments, a significant portion remains intact over several hours.[7][8]
Experimental Protocols
Detailed methodologies for assessing the stability of this compound conjugates are provided below. These protocols can be adapted to compare the stability with other amine-reactive reagents.
Protocol 1: Assessment of Hydrolytic Stability in Aqueous Buffer
This experiment evaluates the rate of hydrolysis of the PFP ester in a standard buffer system.
Workflow:
Figure 1: Workflow for assessing hydrolytic stability.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to PBS (pH 7.4) at 25°C to a final concentration of 1 mM.
-
Immediately collect the first time point (t=0) by taking an aliquot and quenching the reaction by adding an equal volume of 1% TFA in 50% ACN/water.
-
Continue to collect and quench aliquots at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed product (H-Tz-PEG4-COOH) at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Calculate the half-life (t½) by plotting the natural logarithm of the peak area of the starting material against time.
Protocol 2: Assessment of Stability in Human Plasma
This experiment evaluates the stability of the conjugate in a more biologically relevant matrix.
Workflow:
Figure 2: Workflow for assessing plasma stability.
Materials:
-
This compound conjugate
-
DMSO
-
Human plasma (from a reputable supplier)
-
Acetonitrile (ACN), pre-chilled to -20°C
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed (37°C) human plasma to a final concentration of 100 µM.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), take an aliquot of the plasma sample.
-
Immediately precipitate the plasma proteins by adding three volumes of ice-cold ACN.
-
Vortex the samples and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and analyze it by LC-MS/MS.
-
Monitor the disappearance of the parent conjugate and the appearance of any metabolites or degradation products.
-
Calculate the half-life (t½) from the decay curve of the parent conjugate.
Conclusion
The experimental evidence strongly supports the superior stability of this compound conjugates compared to their NHS ester counterparts. The increased resistance to hydrolysis in aqueous buffers and enhanced stability in human plasma make this compound an excellent choice for a wide range of bioconjugation applications, particularly those requiring prolonged incubation times or in vivo use. The detailed protocols provided in this guide offer a robust framework for researchers to independently verify these findings and to assess the stability of their own bioconjugates, ensuring the development of reliable and effective targeted molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amine-Reactive Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic assays, and tools for fundamental research. Primary amines (–NH₂), found at the N-terminus of polypeptides and on the side chains of lysine residues, are the most frequently targeted functional groups for these modifications due to their abundance and accessibility on protein surfaces.[1][2] This guide provides an objective, data-driven comparison of common amine-reactive reagents to help you select the optimal chemistry for your specific application.
Reaction Chemistries and Mechanisms
Amine-reactive reagents are electrophilic compounds that react with the nucleophilic primary amines on biomolecules.[3] The most prevalent classes of these reagents include N-hydroxysuccinimide (NHS) esters, isothiocyanates, and imidoesters, each forming a distinct covalent bond with unique stability and reactivity characteristics.
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}
subgraph "cluster_ITC" { label="Isothiocyanate Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Imidoester" { label="Imidoester Reaction"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} } Caption: Reaction schemes for major amine-reactive reagents.
Quantitative Comparison of Amine-Reactive Reagents
The selection of a conjugation reagent is dictated by several factors, including reaction efficiency, pH sensitivity, and the stability of the resulting bond. The table below summarizes these key performance indicators.
| Feature | NHS / Sulfo-NHS Esters | Isothiocyanates (e.g., FITC) | Imidoesters |
| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate | Imidoester |
| Target | Primary amines | Primary and secondary amines | Primary amines |
| Resulting Bond | Amide | Thiourea | Amidine |
| Bond Stability | Very high, effectively irreversible.[3][] | Less stable than amide bonds, can be susceptible to deterioration.[5] | Stable, but can be reversible at high pH. Retains positive charge of the original amine. |
| Optimal Reaction pH | 7.2 - 8.5[1][3][] | 9.0 - 10.0[5] | 8.0 - 10.0[1] |
| Reaction Speed | Fast (30-120 minutes at RT or 4°C).[] | Slower than NHS esters. | Rapid at alkaline pH.[1] |
| Selectivity | High for primary amines.[3][] | Can react with thiols and hydroxyls.[5] | High for primary amines. |
| Key Advantage | High efficiency, stable bond, and mild reaction conditions.[] | Useful for aromatic amines.[5] | Preserves the positive charge of the modified amine. |
| Major Disadvantage | Susceptible to hydrolysis in aqueous buffers, which competes with the amine reaction.[1][6][7] | Requires higher pH which can be detrimental to some proteins; forms a less stable bond.[5] | Short half-life at alkaline pH where reactivity is highest.[1] |
| Water Solubility | Varies. Sulfo-NHS esters are highly water-soluble and membrane-impermeable.[1] | Generally requires organic co-solvent (DMSO/DMF). | Generally water-soluble. |
In-Depth Reagent Analysis
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and ability to form stable amide bonds under physiological or slightly basic conditions.[3][]
-
Mechanism: NHS esters react with primary amines via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][3][]
-
Reactivity and Stability: The reaction is efficient and rapid.[] However, the primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[1] This competition means that protein concentration and pH control are critical for achieving high labeling efficiency.[6][8]
-
Variants: Sulfo-NHS esters include a sulfonate group (–SO₃) that increases water solubility and makes the reagent membrane-impermeable, allowing for specific labeling of cell surface proteins.[1]
Isothiocyanates
Isothiocyanates react with amines to form thiourea linkages.[3][5] Reagents like fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) have historically been popular for preparing fluorescently-labeled proteins.[5]
-
Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea bond without a leaving group.[5]
-
Reactivity and Stability: The reaction is optimal at a pH > 9, where the target amino groups are unprotonated.[5] This high pH can be problematic for sensitive proteins. The resulting thiourea bond is less stable than the amide bond formed by NHS esters.[5][9]
-
Selectivity: While primarily targeting amines, isothiocyanates can also react with hydroxyl and thiol groups.[5]
Imidoesters
Imidoesters react with primary amines to form amidine bonds, a key feature of which is the retention of the positive charge of the original amine.
-
Mechanism: Imidoesters react with primary amines to form an intermediate that, upon release of an alcohol and ammonia, yields a stable amidine linkage.
-
Reactivity and Stability: These reagents are most reactive at alkaline pH (8-10).[1] However, their half-life decreases as the pH increases, requiring careful optimization of reaction conditions.[1] The resulting amidine bond preserves the charge of the lysine residue, which can be important for maintaining protein structure and function.
Experimental Protocols
A well-defined protocol is essential for reproducible bioconjugation. Below is a generalized protocol for labeling an antibody with an NHS-ester functionalized dye.
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// Edge Definitions prep_protein -> reaction [label=" Antibody in\n pH 8.3-8.5 buffer "]; prep_reagent -> reaction [label=" NHS-ester dye\n in DMSO/DMF "]; reaction -> purification [label=" Separate labeled protein\n from free dye "]; purification -> analysis [label=" Determine Degree\n of Labeling (DOL) "];
// Invisible edges for alignment {rank=same; prep_protein; prep_reagent;} } Caption: General workflow for protein labeling with NHS esters.
Protocol: IgG Antibody Labeling with an NHS Ester Dye
This protocol is a general guideline and may require optimization based on the specific protein and dye used.
1. Materials and Buffers:
-
Antibody (IgG): Should be in an amine-free buffer (e.g., PBS, MES, HEPES). If the buffer contains Tris or glycine, the antibody must be purified by dialysis or desalting column.[5][8]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[8][10][11]
-
NHS Ester Dye: Stored desiccated at -20°C.
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][12]
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0.[13]
-
Purification: Sephadex G-25 or similar gel filtration column.[8][10]
2. Procedure:
-
Prepare Antibody Solution:
-
Prepare NHS Ester Stock Solution:
-
Labeling Reaction:
-
Calculate the required volume of dye solution. A molar excess of 8-15 fold dye-to-protein is a common starting point for optimization.[8][10]
-
While gently stirring or vortexing the antibody solution, add the calculated volume of NHS ester stock solution in a dropwise manner.[8]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[8][11][12]
-
-
Purification of the Conjugate:
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes.[13]
-
Separate the labeled antibody from unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[8][10]
-
Collect the first colored fraction, which contains the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the dye (A_max).
-
Corrected Protein Absorbance:A₂₈₀_corr = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm.
-
Calculate the final protein concentration and DOL using the Beer-Lambert law.[13]
-
Store the final conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[11]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
Evaluating the Efficiency of H-Tz-PEG4-PFP Labeling: A Comparative Guide
For researchers engaged in bioconjugation, drug development, and molecular imaging, the choice of labeling reagent is critical to ensure efficiency, reproducibility, and selectivity. This guide provides a comprehensive comparison of H-Tz-PEG4-PFP (Pentafluorophenyl) ester with its commonly used alternative, the H-Tz-PEG4-NHS (N-hydroxysuccinimide) ester. The focus is on the initial amine-labeling step, which is foundational for subsequent bioorthogonal ligation with trans-cyclooctene (TCO)-modified molecules.
Executive Summary
PFP esters, such as this compound, offer significant advantages over the more traditional NHS esters. The primary benefit lies in the greater stability of the PFP ester in aqueous solutions, making it less susceptible to hydrolysis.[1][2] This increased stability translates to more efficient and reproducible labeling of primary amines on biomolecules like antibodies and proteins.[1] Furthermore, experimental data suggests that PFP esters can provide greater selectivity in labeling, which is particularly advantageous when targeting specific sites on a protein, such as the light chain of an antibody.[3]
Data Presentation: PFP vs. NHS Ester Labeling Efficiency
The following table summarizes the key performance differences between PFP and NHS esters based on experimental data from the literature. The data presented is from a study comparing the labeling of an antibody with a PFP-activated fluorophore versus its NHS-activated counterpart, which serves as a strong indicator of the expected performance differences between this compound and H-Tz-PEG4-NHS.
| Parameter | PFP Ester | NHS Ester | Key Advantages of PFP Ester |
| Degree of Labeling (DOL) | ~1.7 | ~1.7 | Achieved desired DOL with higher reproducibility.[3] |
| Reaction Selectivity (LC:HC Ratio) | 1.7:1 (Preferential light chain labeling) | 0.1:1 (Preferential heavy chain labeling) | Dramatically increased light-chain specificity.[3] |
| Hydrolytic Stability | Higher | Lower | Less susceptible to spontaneous hydrolysis in aqueous solutions.[1][2][4] |
| Optimal pH for Conjugation | 7.0 - 8.5 | 7.0 - 8.5 | Effective over a broad pH range.[1] |
| Reproducibility | Higher | Lower | More consistent labeling outcomes due to enhanced stability.[1] |
Experimental Protocols
Detailed methodologies for labeling a model antibody (IgG) with this compound and H-Tz-PEG4-NHS are provided below. These protocols are based on established methods for amine-reactive labeling.[1][5][6]
Protocol 1: Antibody Labeling with this compound Ester
Materials:
-
Antibody (e.g., IgG) at 2 mg/mL in a suitable buffer
-
This compound ester
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
To 1 mL of the 2 mg/mL antibody solution, add a 10-fold molar excess of the dissolved this compound ester.
-
For example, for an IgG (approx. 150 kDa), this would be approximately 13.3 nmol of antibody, requiring 133 nmol of the PFP ester.
-
Add the PFP ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess and hydrolyzed this compound ester using a desalting column or by dialysis against the Reaction Buffer.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 520 nm (for the tetrazine).
Protocol 2: Antibody Labeling with H-Tz-PEG4-NHS Ester
Materials:
-
Antibody (e.g., IgG) at 2 mg/mL in a suitable buffer
-
H-Tz-PEG4-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: As with the PFP protocol, ensure the antibody is in an amine-free buffer. For NHS esters, a slightly more basic pH is often optimal.
-
Reagent Preparation: Immediately before use, dissolve the H-Tz-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Due to the higher susceptibility of NHS esters to hydrolysis, this step must be performed swiftly.[4]
-
Labeling Reaction:
-
To 1 mL of the 2 mg/mL antibody solution, add a 20-fold molar excess of the dissolved H-Tz-PEG4-NHS ester. A higher excess is often used to compensate for hydrolysis.
-
Add the NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted reagent.
-
Characterization: Determine the DOL as described in the PFP protocol.
Visualizations
The following diagrams illustrate the experimental workflow and the subsequent bioorthogonal reaction.
Caption: Experimental workflow for antibody labeling.
Caption: Tetrazine-TCO bioorthogonal ligation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. confluore.com [confluore.com]
- 6. glenresearch.com [glenresearch.com]
PFP Esters: A Superior Choice for Amide Bond Formation in Research and Drug Development
A detailed comparison of Pentafluorophenyl (PFP) esters with other common active esters, such as N-hydroxysuccinimide (NHS) esters, sulfo-NHS esters, and 2,4,5-trichlorophenyl (TCP) esters, reveals the distinct advantages of PFP esters in terms of stability, reactivity, and efficiency in amide bond formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these reagents, supported by experimental data and detailed protocols, to facilitate informed decisions in their synthetic strategies.
Pentafluorophenyl esters have emerged as a preferred class of activating groups for carboxylic acids in bioconjugation and peptide synthesis. Their unique electronic properties, stemming from the highly electronegative fluorine atoms on the phenyl ring, confer a remarkable balance of high reactivity towards primary and secondary amines and enhanced stability against premature hydrolysis, a common pitfall with other active esters.
Performance Comparison of Active Esters
The selection of an appropriate active ester is critical for the success of conjugation and synthesis reactions, directly impacting yield, purity, and reproducibility. The following tables summarize the key performance characteristics of PFP esters compared to NHS, sulfo-NHS, and TCP esters.
| Parameter | PFP Ester | NHS Ester | Sulfo-NHS Ester | TCP Ester |
| Hydrolytic Stability | High | Low | Moderate | Moderate to High |
| Reactivity with Amines | High | High | High | Moderate |
| Optimal pH for Reaction | 7.2 - 8.5 | 7.0 - 8.5 | 7.0 - 8.5 | Not specified |
| Solubility | Organic solvents | Organic solvents | Water-soluble | Organic solvents |
| Byproduct Removal | Relatively easy | Can be challenging | Easy (water-soluble) | Relatively easy |
Table 1: General Performance Characteristics of Common Active Esters
Hydrolytic Stability: A Key Advantage of PFP Esters
A significant drawback of many active esters is their susceptibility to hydrolysis in aqueous environments, which leads to the deactivation of the ester and reduced coupling efficiency. PFP esters exhibit markedly superior resistance to hydrolysis compared to the widely used NHS esters.[1] This enhanced stability provides a wider window for reaction optimization and is particularly advantageous in multi-step procedures or when working with precious biomolecules.
| Active Ester | pH 7.0 | pH 8.0 | pH 8.6 | pH 10.0 |
| NHS Ester | 4-5 hours[2] | 1 hour[2] | 10 minutes[2] | 39 minutes |
| TFP Ester * | ~10-fold longer half-life than NHS at pH 10 | |||
| Sulfo-NHS Ester | Similar to or slightly more stable than NHS ester | |||
| PFP Ester | Less subject to hydrolysis than NHS esters[1] |
*Data for Tetrafluorophenyl (TFP) ester, a closely related fluorinated active ester, is provided as a proxy for PFP ester due to the availability of direct comparative data.
Table 2: Comparative Hydrolysis Half-lives of Active Esters in Aqueous Buffers
Experimental Protocols
General Protocol for Protein Labeling with PFP Ester
This protocol outlines a general procedure for the conjugation of a PFP ester-activated molecule to a protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PFP ester-activated reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated reagent in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Reaction: Add a 10- to 20-fold molar excess of the PFP ester solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using PFP Esters
This protocol provides a general workflow for the incorporation of an amino acid using its PFP ester derivative in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid PFP ester
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (e.g., 20%)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve the Fmoc-amino acid PFP ester (1.5-3 equivalents) in DMF and add it to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for protein labeling and the mechanism of amide bond formation.
Caption: Experimental workflow for labeling a protein with a PFP ester-activated reagent.
Caption: Mechanism of amide bond formation using a PFP ester.
Conclusion
References
A Comparative Guide to H-Tz-PEG4-PFP for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of H-Tz-PEG4-PFP with alternative bioconjugation reagents, focusing on cross-reactivity, reaction efficiency, and stability. Experimental data and protocols are included to support researchers in making informed decisions for their specific applications.
This compound is a heterobifunctional crosslinker designed for two-step labeling strategies. It incorporates a tetrazine (Tz) moiety for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for amine conjugation. The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules.
Performance Comparison: PFP Ester vs. NHS Ester
The PFP ester is an amine-reactive functional group, making it an alternative to the more commonly used N-hydroxysuccinimide (NHS) esters. The primary difference lies in their susceptibility to hydrolysis in aqueous environments.
PFP esters are less subject to hydrolysis than NHS esters, which can lead to more efficient conjugation reactions.[1][2] While NHS esters have a half-life measured in hours at or below pH 7, this rapidly decreases to minutes as the pH rises to 8.[3] This instability necessitates careful control of reaction conditions and can lead to lower conjugation yields. In contrast, PFP esters exhibit greater stability in aqueous solutions, offering a wider window for effective conjugation.[3]
The optimal pH for conjugation with PFP esters is slightly higher than that for NHS esters.[3] PFP esters generally show optimal reactivity in the pH range of 7.2 to 8.5, whereas NHS esters are most effective at a pH of 8.3-8.5.[4][5]
| Parameter | H-Tz-PEG4-PFP | Alternative: H-Tz-PEG4-NHS |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target | Primary amines (e.g., lysine residues) | Primary amines (e.g., lysine residues) |
| Optimal pH | 7.2 - 8.5[4] | 8.3 - 8.5[5] |
| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous buffers.[1][2] | Lower; prone to rapid hydrolysis, especially at pH > 8.[3] |
| Reaction Efficiency | Generally higher due to increased stability.[1][2] | Can be lower due to competing hydrolysis.[3] |
Experimental Data: pH-Dependent Hydrolysis and Amidation of NHS Esters
| NHS Ester | pH | Hydrolysis t1/2 (min) | Amidation t1/2 (min) | Amide Yield |
| P3-NHS | 8.0 | 210 | 80 | 80-85% |
| 8.5 | 180 | 20 | 80-85% | |
| 9.0 | 125 | 10 | 80-85% | |
| P4-NHS | 8.0 | 190 | 25 | 87-92% |
| 8.5 | 130 | 10 | 87-92% | |
| 9.0 | 110 | 5 | 87-92% | |
| Data from a study on porphyrin-NHS esters, which can be considered representative of the behavior of NHS esters in general.[6] |
The Bioorthogonal Nature of the Tetrazine Moiety
The second reactive group of this compound is the tetrazine ring, which participates in an inverse electron-demand Diels-Alder cycloaddition (IEDDA) with a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][7]
The tetrazine-TCO ligation is exceptionally fast, with second-order rate constants reported to be in the range of 800 to 30,000 M-1s-1.[8] This high reaction rate allows for efficient conjugation even at low concentrations of reactants.[1][9] The reaction is irreversible, releasing nitrogen gas as the sole byproduct.[9]
Crucially, the tetrazine and TCO moieties are not reactive towards naturally occurring functional groups such as thiols and amines, minimizing the risk of off-target reactions and cross-reactivity.[9]
| Parameter | Tetrazine (in this compound) |
| Reactive Partner | Trans-cyclooctene (TCO) and other strained alkenes |
| Reaction Type | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) |
| Reaction Rate | Very fast (800 - 30,000 M-1s-1)[8] |
| Cross-Reactivity | Minimal to none with endogenous functional groups.[9] |
| Biocompatibility | High; no catalyst required.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation with this compound
This protocol is adapted from general procedures for PFP ester conjugations.[2][4]
-
Prepare the Biomolecule Solution: Dissolve the protein or other amine-containing biomolecule in a non-amine-containing buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl). The final concentration of the biomolecule should typically be between 0.5 and 5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Add the this compound solution to the biomolecule solution with gentle stirring. The molar ratio of the PFP ester to the biomolecule will depend on the number of available amines and the desired degree of labeling; a starting point is a 5- to 20-fold molar excess.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol is based on established methods for tetrazine-TCO click chemistry.[9]
-
Prepare the TCO-modified Molecule: The complementary molecule for the tetrazine ligation must first be functionalized with a TCO group.
-
Prepare Solutions: Dissolve the tetrazine-modified biomolecule (from Protocol 1) and the TCO-modified molecule in a compatible buffer (e.g., PBS, pH 6-9).
-
Ligation Reaction: Mix the two solutions. The reaction is typically rapid and can be carried out at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (if necessary): If unreacted components need to be removed, purification can be achieved by methods appropriate for the molecules being conjugated, such as size-exclusion chromatography or affinity purification.
Visualizing the Workflow and Chemistry
Caption: Two-step bioconjugation workflow using this compound.
Caption: Comparison of PFP and NHS ester amine conjugation reactions.
Caption: The Tetrazine-TCO inverse electron-demand Diels-Alder reaction pathway.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-Tz-PEG4-PFP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester), a bifunctional crosslinker commonly used in bioconjugation and drug delivery research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Understanding the Compound and Associated Hazards
This compound is a molecule comprised of a tetrazine moiety, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester reactive group. While the tetrazine and PEG components are generally of low toxicity, the PFP ester is an active ester that is susceptible to hydrolysis and can be a skin and eye irritant.[1][2] Therefore, proper personal protective equipment (PPE) should be worn at all times when handling this compound.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing is required.
-
Respiratory Protection: In cases of insufficient ventilation or when handling powders, use a respirator with components tested and approved under appropriate government standards.[3]
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as a chemical waste product, with special attention to the reactive PFP ester.
Step 1: Containment of Spills
In the event of a small spill, use appropriate tools to carefully place the spilled solid material into a designated and clearly labeled waste disposal container. For larger spills, use a shovel to transfer the material into a suitable container.[1]
Step 2: Waste Collection
-
Collect all waste material, including any contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, sealed container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Consultation and Disposal
-
Arrange for the disposal of the chemical waste through a licensed disposal company.
-
It is crucial to consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[4]
Important Considerations:
-
Avoid Water Contact: PFP esters are reactive towards water, leading to hydrolysis.[5] While this reaction itself is not violently hazardous, it will alter the chemical composition of the waste. It is good practice to keep the waste dry.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.[2]
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition, pending collection by the disposal service.
IV. Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | [1] |
| Incompatible Materials | Strong oxidizing agents | [2] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
References
Essential Safety and Handling Guide for H-Tz-PEG4-PFP Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and minimize risk.
Hazard Identification and Personal Protective Equipment
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation[1]. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when splashing is possible. | Protects against eye irritation from dust or splashes[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is recommended. | Minimizes the risk of respiratory tract irritation[1]. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental skin contact. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[2].
-
The recommended storage temperature is typically -20°C for long-term stability[3][4].
Handling and Use:
-
Preparation: Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1][2].
-
Personal Protective Equipment: Before handling, put on all recommended PPE as outlined in the table above.
-
Weighing and Aliquoting: If handling the solid form, be mindful of creating dust. Use appropriate tools to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water[1]. Clean the work area and any equipment used.
Disposal Plan:
-
Dispose of unused material and its container in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains[1].
-
Contaminated materials (e.g., gloves, wipes) should be collected in a designated hazardous waste container.
Emergency Procedures
Spill Response: In the event of a spill, evacuate the immediate area. For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal. For larger spills, follow the workflow outlined below.
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water[1]. Remove contaminated clothing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1]. Seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing[1]. If you feel unwell, seek medical advice.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
